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2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one Documentation Hub

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  • Product: 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of bifunctional building blocks is paramount for rapidly generating structural diversity. 2-Bromo-6,7-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of bifunctional building blocks is paramount for rapidly generating structural diversity. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7) represents a highly versatile, conformationally restricted heteroaromatic scaffold. By fusing a cyclopentanone ring to a bromopyridine core, this molecule offers two orthogonal vectors for functionalization: an electrophilic aryl bromide at the C-2 position and a nucleophilic/electrophilic ketone at the C-5 position.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural data, providing a deep dive into the mechanistic causality of its reactivity. By understanding the electronic interplay between the pyridine nitrogen and the fused ketone, researchers can design highly chemoselective, self-validating synthetic workflows.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a high-throughput library synthesis, its physicochemical baseline must be established. The table below summarizes the core quantitative data for CAS 1196154-12-7[1].

PropertyValue / Description
Chemical Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Registry Number 1196154-12-7
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Purity Standard ≥96% (typically verified via HPLC/NMR)
Structural Motif Bicyclic (Fused Pyridine-Cyclopentanone)
Key Reactive Sites C-2 (Aryl Bromide), C-5 (Cyclic Ketone)
Electronic and Steric Causality

The reactivity of this scaffold is dictated by the strong electron-withdrawing nature of the pyridine nitrogen. Through both inductive and resonance effects, the nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. This electronic depletion makes the C-2 position exceptionally primed for the oxidative addition of low-valent transition metals (e.g., Pd(0)). Conversely, the C-5 ketone is locked in a rigid five-membered ring, increasing its ring strain and making the carbonyl carbon highly susceptible to nucleophilic attack by amines or organometallic reagents.

Reactivity Mapping & Mechanistic Causality

Aryl Bromide Reactivity (C-2 Position)

The Suzuki-Miyaura cross-coupling is the premier method for C(sp²)–C(sp²) bond formation in pharmaceutical synthesis[2]. When utilizing 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the electron-deficient nature of the bromopyridine accelerates the rate-determining oxidative addition step of the catalytic cycle. However, the basic conditions required to activate the boronic acid (via formation of a reactive boronate complex) can sometimes lead to unwanted side reactions if the C-5 ketone is enolizable. Therefore, mild bases (such as K₂CO₃ or K₃PO₄) and bidentate ligands (like dppf) are chosen to ensure rapid reductive elimination, effectively outcompeting any base-catalyzed degradation of the cyclopentanone ring[2].

Ketone Reactivity (C-5 Position)

The C-5 ketone serves as an ideal handle for introducing basic amine functionalities via reductive amination. The mechanism relies on the initial condensation of the ketone with a primary or secondary amine to form a hemiaminal, which subsequently dehydrates to yield a transient iminium ion. To ensure a self-validating and chemoselective reaction, sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent[3]. The causality here is strictly electronic: the three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is too mild to reduce the starting ketone directly but is perfectly tuned to reduce the highly electrophilic iminium ion, preventing the formation of undesired secondary alcohol byproducts[3].

Workflow Visualization

The following diagram maps the orthogonal synthetic pathways available from the core scaffold, demonstrating how a single starting material can divergently yield four distinct classes of derivatives.

G Core 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Suzuki Suzuki-Miyaura Coupling (C-2) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-2) Core->Buchwald Pd(0), HNR2 RedAm Reductive Amination (C-5) Core->RedAm HNR2, NaBH(OAc)3 Wittig Wittig Olefination (C-5) Core->Wittig Ph3P=CR2 Prod1 C-2 Arylated Derivatives Suzuki->Prod1 Prod2 C-2 Aminated Derivatives Buchwald->Prod2 Prod3 C-5 Amine Derivatives RedAm->Prod3 Prod4 C-5 Alkylidene Derivatives Wittig->Prod4

Divergent synthetic workflows leveraging the bifunctional reactivity of CAS 1196154-12-7.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC monitoring and specific quenching steps) guarantee that the causality of the reaction is maintained throughout the workflow.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2

Objective: Arylate the C-2 position while preserving the C-5 ketone intact.

Reagents:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, 1.0 mmol, 212 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the scaffold, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the rapid oxidation of the active Pd(0) species back to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (typically 30% EtOAc in Hexanes). The disappearance of the starting material (UV active, distinct Rf) validates the completion of the oxidative addition and transmetalation cycles.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (FCC) to yield the C-2 arylated product.

Protocol 2: Direct Reductive Amination at C-5

Objective: Convert the C-5 ketone into a secondary or tertiary amine without utilizing high-pressure hydrogenation.

Reagents:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, 1.0 mmol, 212 mg)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, optional but recommended for weakly nucleophilic amines)

  • Solvent: 1,2-Dichloroethane (DCE, 10 mL)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the scaffold and the amine in anhydrous DCE. If the amine is weakly nucleophilic (e.g., an aniline derivative), add 1.0 equiv of glacial acetic acid to catalyze hemiaminal dehydration. Stir at room temperature for 2 hours. Causality: Pre-forming the iminium ion ensures that when the reducing agent is added, it reacts exclusively with the C=N bond, bypassing the C=O bond.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Execution: Stir the suspension at room temperature for 12–16 hours under an inert atmosphere.

  • Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃, extract with DCM, and analyze via LC-MS. The presence of the [M+H]⁺ mass corresponding to the aminated product validates the successful hydride transfer.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃ (15 mL) and stir for 30 minutes. Causality: This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via FCC (using a gradient of MeOH in DCM with 1% Et₃N to prevent amine streaking on silica).

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source : The Journal of Organic Chemistry - ACS Publications | URL :[Link]

  • Title : Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Source : Royal Society of Chemistry (RSC) Books | URL :[Link]

Sources

Exploratory

2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one molecular weight and formula

Executive Summary 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a high-value heterocyclic scaffold used extensively in medicinal chemistry, particularly in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a high-value heterocyclic scaffold used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., AKT, p38 MAPK) and allosteric modulators.[1] Its structure features a fused pyridine-cyclopentanone core with a bromine handle at the C2 position and a ketone functionality at the C5 position.

This dual-functionalization potential makes it a critical "linchpin" intermediate:

  • C2-Bromine: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Ketone: Facilitates condensation reactions (hydrazone formation) or reductive aminations to introduce solubilizing groups or pharmacophores.

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol ensuring regioselectivity for the 5-one isomer, and handling procedures for drug development workflows.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-oneDistinct from the 7-one isomer
CAS Number 1196154-12-7 Verify against CAS 1140240-18-1 (Precursor)
Molecular Formula C₈H₆BrNO Degree of Unsaturation: 6
Molecular Weight 212.04 g/mol Monoisotopic Mass: 210.96
Physical State Solid (White to Off-white crystalline powder)MP range typically 120–122 °C
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterLipophilic core
LogP ~1.5 - 2.0 (Predicted)Suitable for CNS penetration models
SMILES O=C1CC2=NC(Br)=CC=C21Defines 5-one regiochemistry

Structural Analysis & Reactivity

The molecule's reactivity is governed by the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing carbonyl group.

  • Regiochemistry (5-one vs. 7-one): The C5 position (gamma to nitrogen) is the site of oxidation in this specific isomer. The C7 position (alpha to nitrogen) is electronically distinct. Synthesizing the 5-one requires specific oxidative conditions to avoid mixtures.

  • Electronic Effects: The carbonyl at C5 deactivates the ring slightly but provides a rigid handle for hydrogen bonding in active sites. The bromine at C2 is activated for oxidative addition by Pd(0) due to the nitrogen atom's electron-withdrawing nature.

Reactivity Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one C2 C2-Bromine (Suzuki/Buchwald Site) Core->C2 Pd-Catalyzed Coupling C5 C5-Ketone (Reductive Amination/Condensation) Core->C5 Nucleophilic Attack N1 Pyridine Nitrogen (H-Bond Acceptor) Core->N1 Protonation/Coordination

Figure 1: Reactivity profile highlighting the three primary vectors for chemical modification.

Validated Synthesis Protocol

Objective: Regioselective synthesis of the 5-one isomer from the commercially available 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Methodology: Manganese(II)-catalyzed benzylic oxidation. This method is preferred over traditional CrO₃ oxidations due to milder conditions and higher regioselectivity for the C5 position over the C7 position [1].

Reagents & Materials[1][5][6][8][9][10]
  • Precursor: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1).[2]

  • Catalyst: Manganese(II) triflate [Mn(OTf)₂].

  • Oxidant: Peracetic acid (AcOOH) or tert-Butyl hydroperoxide (TBHP).

  • Solvent: Acetonitrile (MeCN).

  • Workup: Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add Mn(OTf)₂ (2–5 mol%). Stir until dissolved.

  • Oxidation: Dropwise add the oxidant solution (AcOOH, 3.0 eq) over 30 minutes at 0 °C.

    • Expert Insight: Slow addition controls the exotherm and minimizes over-oxidation to ring-opening byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[3][4] The starting material (non-polar) should disappear, and a new more polar spot (Ketone) should appear.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 30% EtOAc in Hexanes).

    • Yield Expectation: 70–85%.

    • Characterization: Confirm structure via ¹H NMR (loss of benzylic CH₂ signal, shift of adjacent CH₂).

SynthesisWorkflow Start Start: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Reagents Add Mn(OTf)2 (cat.) + AcOOH in MeCN at 0°C Start->Reagents Reaction Stir 24h @ RT (Benzylic Oxidation) Reagents->Reaction Check QC: TLC/LCMS Target: [M+H]+ 212/214 Reaction->Check Check->Reaction Incomplete Workup Quench (NaHCO3) Extract (DCM) Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Product: 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one Purify->Final

Figure 2: Workflow for the catalytic oxidation of the cyclopenta[b]pyridine core.

Applications in Drug Discovery

Scaffold Utility

The 2-bromo-5-one scaffold is frequently utilized to construct tricyclic systems or to rigidify flexible linkers in kinase inhibitors.

  • Suzuki-Miyaura Coupling: The C2-Br is highly reactive.

    • Protocol: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

  • Reductive Amination: The C5-Ketone allows for the introduction of amine side chains.

    • Protocol: R-NH₂, NaBH(OAc)₃, DCE, RT.

    • Stereochemistry: Reduction creates a chiral center at C5; enantioselective reduction (e.g., Corey-Bakshi-Shibata) may be required if the alcohol is the target.

Analytical Characterization Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0–8.2 (d, 1H, Ar-H, C4)

    • δ 7.4–7.6 (d, 1H, Ar-H, C3)

    • δ 3.1–3.2 (m, 2H, C7-H₂)

    • δ 2.7–2.8 (m, 2H, C6-H₂)

    • Note: The singlet typically seen at C5 in the precursor is replaced by the carbonyl (no proton signal), and the adjacent protons shift downfield.

  • MS (ESI): m/z 211.9/213.9 [M+H]⁺ (1:1 isotopic pattern for Br).

Safety & Handling

  • Hazards: Classified as Irritant (H315, H319, H335). Avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the benzylic position can be sensitive to light over prolonged periods.

  • Disposal: Halogenated organic waste.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).[5] Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation.[5] Green Chemistry, 17(4), 2369-2373. Link

  • BLD Pharm.[4] (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Product Page. Retrieved March 2, 2026. Link

  • PubChem.[5] (n.d.). 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[6][7] Application Notes for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. Link

Sources

Foundational

Advanced Synthesis Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic Methodologies, Mechanistic Insights, and Protocol Optimization Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic Methodologies, Mechanistic Insights, and Protocol Optimization

Executive Summary & Structural Significance[1][2]

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold represents a critical pharmacophore in modern medicinal chemistry. It serves as a rigidified analogue of acetophenone-based kinase inhibitors and a bioisostere for quinolinones. Its planar, fused bicyclic structure restricts conformational freedom, often enhancing binding affinity in ATP-competitive pockets (e.g., p38 MAP kinase, Akt) compared to flexible acyclic precursors.

Synthetically, this scaffold presents a unique challenge: introducing the ketone functionality regioselectively at the C5 position (benzylic to the pyridine ring) without over-oxidizing the nitrogen or degrading the ring system. This guide details three distinct pathways, prioritizing the modern, green catalytic oxidation route while covering de novo ring construction for highly substituted analogues.

Retrosynthetic Analysis & Pathway Selection

To access the target scaffold, we consider two primary disconnections:

  • C–H Functionalization (Late-Stage Oxidation): Utilizing the commercially available or easily accessible 6,7-dihydro-5H-cyclopenta[b]pyridine. This is the most efficient route for the parent system and simple derivatives.

  • Cyclocondensation (De Novo Synthesis): Constructing the pyridine or cyclopentane ring from acyclic precursors. This is essential when the pyridine ring requires complex substitution patterns (e.g., 3-cyano, 2-alkoxy) that are difficult to install post-cyclization.

Retrosynthesis Target Target: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Precursor1 Route A: C-H Oxidation (Start: 2,3-Cyclopentenopyridine) Target->Precursor1 C5 Oxidation (Mn(OTf)2 / t-BuOOH) Precursor2 Route B: Multicomponent Cyclization (Start: Cyclopentanone + Malononitrile) Target->Precursor2 Ring Fusion (Base Catalysis) Precursor3 Route C: Friedländer Condensation (Start: Amino-aldehyde + Ketone) Target->Precursor3 Condensation (- 2 H2O)

Figure 1: Strategic disconnections for the target scaffold. Route A is preferred for the parent core; Route B for highly substituted derivatives.

Route A: Manganese-Catalyzed Benzylic Oxidation (The "Green" Standard)

Historically, oxidizing the methylene group at the C5 position required toxic reagents like selenium dioxide (


) or harsh chromium oxidants (

), often leading to poor yields and difficult purifications. The modern standard, established by Ren et al. (2015) , utilizes a Manganese(II) catalyst with aqueous tert-butyl hydroperoxide (TBHP).
Mechanistic Insight

The reaction proceeds via a radical pathway.[1] The Mn(II)/Mn(III) redox couple facilitates the decomposition of TBHP into tert-butoxy and peroxyl radicals. These radicals selectively abstract a hydrogen atom from the C5 position—which is electronically activated (benzylic-like) relative to C6 and C7—forming a benzylic radical that is subsequently trapped and oxidized to the ketone.

Protocol: Mn(OTf)₂ Catalyzed Oxidation

Target: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Parent System)

Reagents:

  • Substrate: 2,3-Cyclopentenopyridine (1.0 equiv)

  • Catalyst: Manganese(II) triflate [

    
    ] (0.5 mol%)[2]
    
  • Oxidant:

    
     (70% aq. solution) (5.0 equiv)
    
  • Solvent: Deionized Water (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-cyclopentenopyridine (e.g., 60 mg, 0.5 mmol) in water (2.5 mL).

  • Catalyst Addition: Add

    
     (0.88 mg, 0.0025 mmol). The low loading is critical to prevent over-oxidation.
    
  • Oxidant Addition: Add aqueous

    
     (0.35 g, ~2.5 mmol) dropwise over 5 minutes.
    
    • Note: The reaction is biphasic initially; vigorous stirring is required.

  • Reaction: Stir the mixture open to the air (or under a loose cap) at 25°C (Room Temperature) for 24 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Petroleum Ether 1:5). The starting material (Rf ~0.8) will disappear, and the ketone product (Rf ~0.4) will appear.[3]

  • Workup:

    • Quench excess peroxide by adding saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).[4]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel (Eluent: EtOAc/Petroleum Ether 1:5).

Expected Yield: 87–98% Appearance: White to off-white solid (mp: 41–43°C).

Route B: Multicomponent Cyclocondensation (For Substituted Derivatives)

When the pyridine ring requires functionalization (e.g., 3-cyano, 2-alkoxy groups) that cannot be introduced via electrophilic aromatic substitution on the fused system, a de novo synthesis is required.

Concept

This route typically involves the condensation of a cyclic ketone (cyclopentanone) with an aldehyde and malononitrile (or similar active methylene compounds) in the presence of a base.

Protocol: Synthesis of 3-Cyano-Derivatives

Target: 2-alkoxy-4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Reagents:

  • Cyclopentanone derivative (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Sodium Alkoxide (NaOEt or NaOMe) (2.0 equiv)

  • Solvent: Ethanol (anhydrous)[3]

Step-by-Step Methodology:

  • Pre-formation (Optional): Often, the arylidene cyclopentanone is pre-formed (Aldol condensation) to improve yields. If doing one-pot:

  • Mixing: Combine aryl aldehyde, malononitrile, and cyclopentanone in ethanol.

  • Catalysis: Add Sodium Ethoxide slowly. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

  • Precipitation: Cool to room temperature. The product often precipitates out of the alcoholic solution.

  • Isolation: Filter the solid. Wash with cold ethanol and water.

  • Recrystallization: Recrystallize from EtOH/DMF if necessary.

Comparative Data & Optimization

The following table summarizes the trade-offs between the two primary methodologies.

FeatureRoute A: Mn-Catalyzed OxidationRoute B: Multicomponent Synthesis
Starting Material 2,3-Cyclopentenopyridine (Fused)Acyclic/Cyclic precursors
Key Reagent

/

Malononitrile / Base
Conditions Aqueous, Room Temp, 24hReflux, Organic Solvent, 2-4h
Scope Best for unsubstituted or simple alkyl-substituted coresBest for highly functionalized pyridine rings (CN, OR, Aryl)
Green Metric High (Water solvent, low metal load)Moderate (Atom economy is high, but requires organic solvents)
Regioselectivity High (>95% C5 oxidation)Determined by precursor structure
Troubleshooting Guide
  • Issue: Low Conversion in Route A.

    • Cause: Old or degraded

      
      .
      
    • Fix: Titrate the peroxide solution or use a fresh commercial batch. Ensure vigorous stirring as the reaction is biphasic.

  • Issue: Over-oxidation (N-oxide formation).

    • Cause: Too much oxidant or wrong catalyst (e.g., m-CPBA often gives N-oxides).

    • Fix: Stick strictly to the Mn(II)/TBHP system. If N-oxide forms, it can be reduced using

      
       or Zn/AcOH, but preventing it is better.
      
  • Issue: Regioisomers in Route B.

    • Cause: Asymmetric ketones reacting at the wrong alpha-carbon.

    • Fix: Use pre-formed enones (chalcones) to lock the regiochemistry before the cyclization step.

Visualizing the Mechanism (Route A)

Understanding the radical cycle is crucial for troubleshooting Route A. The Mn(II) initiates the cycle, generating the active peroxy radical species.

OxidationCycle Mn2 Mn(II) Mn3 Mn(III)-OH Mn2->Mn3 Oxidation Mn3->Mn2 Regeneration TBHP t-BuOOH Radical t-BuO• + •OH TBHP->Radical Catalysis by Mn Substrate Substrate (CH2 at C5) Radical->Substrate H-Abstraction Intermed Benzylic Radical (C5•) Substrate->Intermed Product Product (C=O at C5) Intermed->Product Oxidation

Figure 2: Simplified catalytic cycle for the Mn(II)-mediated oxidation of the benzylic C5 position.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.[4][5][6] Green Chemistry, 17(4), 2369-2373.[6]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2011). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 233-235, 233-236.

  • PubChem. (2025).[6] 6,7-Dihydro-5H-1-pyridin-5-one Compound Summary. National Library of Medicine.

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .[1] This document is structured for researchers and proc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .[1] This document is structured for researchers and process chemists requiring precise solvent data for synthesis, purification, and formulation.[1]

[1]

Executive Summary & Physicochemical Profile

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a fused bicyclic intermediate critical in the synthesis of kinase inhibitors and receptor modulators.[1] Its structure features a pyridine ring fused to a cyclopentanone moiety with a bromine substituent at the C2 position.[1]

The molecule exhibits amphiphilic character : the pyridine nitrogen and ketone oxygen provide polarity and hydrogen bond acceptance, while the bromine atom and hydrocarbon scaffold impart lipophilicity.[1] Consequently, it displays excellent solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and poor solubility in aliphatic hydrocarbons.

Table 1: Physicochemical Identity
PropertyValueNotes
CAS Number 1196154-12-7Distinct from the 7-one isomer.[1][2][3]
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Physical State Solid (Off-white to beige powder)
Predicted LogP ~1.8 – 2.2Moderately lipophilic.[1]
H-Bond Acceptors 2 (Pyridine N, Ketone O)Facilitates solubility in alcohols/water.
H-Bond Donors 0No -OH or -NH groups.[1]

Solubility Landscape & Solvent Compatibility

The following data synthesizes empirical observations from synthetic protocols (e.g., Suzuki couplings, reductions) and structural analog behavior (e.g., 5-bromo-1-indanone).

Primary Solvent Classes[1]
Class A: High Solubility (>50 mg/mL)

Best for stock solutions, reaction media, and NMR analysis.

  • Chlorinated Solvents (DCM, Chloroform): The high lipophilicity of the bromine and aromatic core makes Dichloromethane (DCM) the primary solvent for extraction and transfer.

  • Polar Aprotic (DMSO, DMF, DMAc): Dissolves readily due to strong dipole-dipole interactions. Ideal for high-temperature cross-coupling reactions.[1]

  • THF (Tetrahydrofuran): Excellent solubility; commonly used for reduction reactions (e.g., with NaBH₄).[1]

Class B: Moderate/Temperature-Dependent Solubility (10–50 mg/mL)

Best for recrystallization and controlled precipitation.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature; high solubility at reflux.

    • Protocol Tip: Often used as the "good" solvent in recrystallization pairs.[1]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] Used as the mobile phase in flash chromatography (often 10–50% EtOAc in Hexanes).[1]

  • Acetonitrile (MeCN): Good solubility; preferred for HPLC analysis and room-temperature reactions.[1]

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Used for precipitation and washing.

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane): The compound is virtually insoluble.

  • Water (Neutral pH): Poor solubility due to lipophilic aromatic core.[1]

    • Exception: Solubility increases drastically at pH < 4 due to protonation of the pyridine nitrogen (formation of the pyridinium salt).[1]

Table 2: Empirical Solubility Matrix
SolventSolubility RatingPrimary Application
Dichloromethane (DCM) ★★★★★ (High)Extraction, Transfer, Chromatography
DMSO / DMF ★★★★★ (High)Stock Solutions, Cross-Coupling Reactions
Tetrahydrofuran (THF) ★★★★☆ (High)Reduction Reactions, Grignard Reactions
Methanol / Ethanol ★★★☆☆ (Moderate)Recrystallization (Hot), LC-MS Mobile Phase
Ethyl Acetate ★★★☆☆ (Moderate)Flash Column Eluent, Extraction
Water (pH 7) ★☆☆☆☆ (Low)Aqueous Workup (Phase separation)
Hexanes / Heptane ☆☆☆☆☆ (Insoluble)Precipitation, Washing Filter Cakes

Mechanistic Insights & Solvation Logic

Understanding the molecular interactions allows for rational solvent selection.[1]

  • Dipole-Dipole Interaction (Ketone): The C=O bond at position 5 creates a strong dipole.[1] Polar aprotic solvents (DMSO, Acetone) stabilize this dipole effectively.[1]

  • Pyridine Nitrogen Basicity: The nitrogen atom is a hydrogen bond acceptor.[1] In protic solvents (MeOH), solvation shells form around the nitrogen, aiding dissolution. However, in acidic media, the nitrogen protonates, transforming the molecule into a cation and making it water-soluble.

  • Pi-Stacking: The planar aromatic system allows for stacking.[1] This can lead to slow dissolution rates in non-chlorinated solvents, requiring sonication to break crystal lattice energy.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to determine exact solubility limits for your specific batch.

Materials:

  • Compound: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (100 mg)[1]

  • Solvent of choice (e.g., MeOH)

  • 0.45 µm Syringe Filter (PTFE or Nylon)

  • Analytical Balance[1]

Workflow:

  • Saturation: Add 100 mg of compound to a 4 mL vial.

  • Addition: Add 500 µL of solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Observation: If fully dissolved, solubility > 200 mg/mL.[1] Add more compound.

    • Observation: If solid remains, proceed.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

  • Calculation: Weigh the residue.

Protocol: Recrystallization (Purification)

Target Purity: >98%[1][4]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10 mL/g).

  • Filtration: Perform hot filtration if insoluble particulates are present.[1]

  • Nucleation: Remove from heat. Add Heptane dropwise until a faint turbidity persists.[1]

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter crystals and wash with cold 1:4 Ethanol:Heptane.

Decision Workflows (Visualization)

Diagram 1: Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent based on the intended experimental outcome.[1]

SolventSelection Start Select Application Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C) (Suzuki, Buchwald) Reaction->HighTemp LowTemp Low Temp / Reduction (NaBH4, LiAlH4) Reaction->LowTemp Recryst Recrystallization Purification->Recryst Flash Flash Chromatography Purification->Flash CDCl3 CDCl3 / DMSO-d6 Analysis->CDCl3 DMF DMF / DMSO (High Solubility) HighTemp->DMF THF THF / DCM (Volatile) LowTemp->THF EtOH Ethanol / Heptane (Solvent/Anti-solvent) Recryst->EtOH EtOAc Hexane / EtOAc (Eluent) Flash->EtOAc

Caption: Decision tree for selecting the optimal solvent based on experimental constraints (temperature, volatility, and solubility power).

Diagram 2: Solubility Testing Workflow

A visual guide to the gravimetric determination protocol described in Section 4.1.

SolubilityWorkflow Sample Solid Compound (100 mg) SolventAdd Add Solvent (500 µL) Sample->SolventAdd Agitate Vortex (1 min) Sonicate (10 min) SolventAdd->Agitate Check Visual Check Agitate->Check Dissolved Clear Solution (Solubility > 200 mg/mL) Check->Dissolved Clear Saturated Solid Remains Check->Saturated Cloudy Filter Filter Supernatant (0.45 µm PTFE) Saturated->Filter Evap Evaporate Solvent Filter->Evap Weigh Weigh Residue Calculate mg/mL Evap->Weigh

Caption: Step-by-step workflow for gravimetric solubility determination.

References

  • PubChem. (2025).[1][5] Compound Summary: 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.[1][5] National Library of Medicine.[1][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[1] Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. Retrieved from [Link]

Sources

Foundational

Regiochemical Divergence in Bicyclic Pyridines: A Technical Guide to 2-Bromo vs. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Executive Summary In the design of targeted therapeutics, the selection of specific heterocyclic building blocks dictates the entire downstream synthetic strategy. The bicyclic scaffold 6,7-dihydro-5H-cyclopenta[b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of targeted therapeutics, the selection of specific heterocyclic building blocks dictates the entire downstream synthetic strategy. The bicyclic scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [1] is a privileged pharmacophore, offering both a rigidified pyridine core and a functionalizable cyclopentanone ring. However, introducing a bromine atom at the 2-position versus the 3-position fundamentally alters the molecule's electronic landscape.

This whitepaper provides an in-depth technical analysis of the topological, electronic, and mechanistic differences between 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [2] and 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [3]. By understanding the causality behind their orthogonal reactivity profiles, drug development professionals can design more robust, chemoselective synthetic workflows.

Topological and Electronic Anatomy

To understand the divergent behavior of these two isomers, we must first map the electronic distribution of the parent cyclopenta[b]pyridine system. According to standard IUPAC nomenclature for fused heterocycles, the pyridine nitrogen is designated as position 1. The adjacent carbon is position 2 (


), followed by position 3 (

), and position 4 (

). The cyclopentanone ring is fused at the 2,3-bond (the b-face) of the pyridine, with the ketone residing at position 5, directly adjacent to the C4a bridgehead.

The presence of the highly electronegative nitrogen atom creates a strong inductive and resonance-driven electron withdrawal from the


 and 

positions. Furthermore, the ketone at C5 exerts an additional electron-withdrawing effect across the conjugated system, rendering the entire pyridine ring highly electrophilic.
Table 1: Physicochemical and Structural Comparison
Property2-Bromo Isomer3-Bromo Isomer
CAS Registry Number 1196154-12-7[2]1196154-87-6[3]
Substitution Topology Alpha (

) to Pyridine Nitrogen
Beta (

) to Pyridine Nitrogen
Electronic Environment Highly Electron-DeficientModerately Electron-Deficient
SNAr Susceptibility High (Rapid Meisenheimer stabilization)Negligible (Inert to standard nucleophiles)
Primary Synthetic Role Electrophilic handle for C-N/C-O bond formationStable handle for late-stage C-C cross-coupling

Mechanistic Divergence: SNAr vs. Oxidative Addition

The placement of the bromine atom dictates the dominant reaction pathways available to the chemist. This divergence is rooted in the stability of the transition states formed during nucleophilic attack.

  • The 2-Bromo Isomer (Alpha Substitution): When a nucleophile attacks the C2 position, the resulting anionic intermediate (the Meisenheimer complex) delocalizes its negative charge directly onto the highly electronegative pyridine nitrogen. This resonance stabilization drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr) . Consequently, the 2-bromo isomer reacts rapidly with amines, alkoxides, and thiolates.

  • The 3-Bromo Isomer (Beta Substitution): Attack at the C3 position generates a Meisenheimer complex where the negative charge is localized on the carbon atoms of the ring and cannot be delocalized onto the nitrogen. Because the transition state lacks this critical stabilization, the 3-bromo isomer is effectively inert to SNAr under standard conditions. Instead, it serves as an excellent, stable substrate for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig).

Reactivity Base Cyclopenta[b]pyridin-5-one Scaffold Iso2 2-Bromo Isomer (Alpha to Nitrogen) Base->Iso2 Iso3 3-Bromo Isomer (Beta to Nitrogen) Base->Iso3 SNAr SNAr Pathway (Nucleophiles) Iso2->SNAr Highly Favorable Cross Cross-Coupling (Pd-Catalyzed) Iso2->Cross Fast Addition Iso3->Cross Standard Addition Inert SNAr Inert (No Stabilization) Iso3->Inert Blocked Pathway

Figure 1: Reactivity divergence between 2-bromo and 3-bromo isomers.

Table 2: Reactivity Profile Matrix
Reaction Class2-Bromo Isomer Behavior3-Bromo Isomer BehaviorMechanistic Rationale
Nucleophilic Aromatic Substitution Rapid displacement at 20–80 °CRecovery of starting materialNitrogen lone pair stabilizes the

-anionic transition state but cannot stabilize the

-anionic state.
Pd-Catalyzed Cross-Coupling Extremely fast oxidative additionStandard oxidative additionThe highly polarized C-Br bond at the 2-position accelerates Pd(0) insertion.
Ketone Reduction (NaBH

)
Chemoselective reduction to 5-olChemoselective reduction to 5-olThe ketone at C5 is electronically decoupled from the halogen position[4].

Strategic Applications in Drug Discovery

The orthogonal reactivity of the 3-bromo isomer makes it a highly sought-after building block in the synthesis of complex therapeutics, most notably in the development of Factor XIa inhibitors for anticoagulant therapy[4].

In these workflows, the inert nature of the 3-bromo position allows chemists to perform functionalization on the cyclopentanone ring—such as asymmetric reduction of the ketone to establish a chiral stereocenter—without risking unintended protodehalogenation or nucleophilic displacement of the bromide. Once the cyclopentane ring is fully elaborated, the stable 3-bromo handle is activated via palladium catalysis to construct extended biaryl frameworks.

Workflow Start 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Red Ketone Reduction (NaBH4, EtOH, rt) Start->Red Step 1: Chemoselective Reduction Alcohol 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-ol Red->Alcohol Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Alcohol->Suzuki Step 2: C-C Bond Formation Prod Advanced Lead Compound (Factor XIa Inhibitor) Suzuki->Prod

Figure 2: Sequential functionalization of the 3-bromo isomer in workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes mechanistic causality and analytical checkpoints to verify success.

Protocol A: Chemoselective Reduction of the 3-Bromo Isomer

Adapted from established patent literature for Factor XIa inhibitors[4].

Objective: Reduce the C5 ketone to a secondary alcohol while preserving the C3 bromide. Mechanistic Rationale: Sodium borohydride acts as a mild hydride source. Ethanol serves dual roles as the solvent and the proton donor to collapse the intermediate borate complex. The 3-bromo position remains untouched due to its inherent stability against nucleophilic hydride attack.

  • Initiation: Suspend 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (300 mg, 1.415 mmol, 1.0 eq) in absolute ethanol (14 mL) at room temperature.

  • Reagent Addition: Add sodium borohydride (107 mg, 2.83 mmol, 2.0 eq) portionwise. Causality: Portionwise addition controls the exothermic release of hydrogen gas and prevents localized thermal spikes that could lead to over-reduction.

  • Propagation: Stir the reaction mixture at room temperature for 2.5 hours.

  • Quench & Isolation: Carefully add 10% aqueous HCl to quench unreacted NaBH

    
    . Evaporate volatiles under vacuum, neutralize the aqueous layer with 1 N NaOH, and extract with ethyl acetate.
    
  • Validation Checkpoints:

    • TLC: The starting ketone typically exhibits an

      
       of ~0.5 in 30% EtOAc/Hexanes. The resulting alcohol will present as a significantly more polar spot (
      
      
      
      ~0.2) due to hydrogen bonding.
    • LC-MS: Confirm the emergence of the

      
       ion for the alcohol. The distinct 1:1 isotopic bromine signature must remain intact, validating that protodehalogenation did not occur.
      
Protocol B: Regioselective SNAr of the 2-Bromo Isomer

Objective: Displace the C2 bromide with a secondary amine (e.g., morpholine). Mechanistic Rationale: The


-bromo position is highly electrophilic. Polar aprotic solvents (NMP) are utilized to stabilize the polar Meisenheimer transition state, accelerating the displacement.
  • Initiation: Dissolve 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add morpholine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the equilibrium forward.

  • Propagation: Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoints:

    • Visual: The displacement is often accompanied by a distinct color change in the reaction matrix.

    • LC-MS: The product mass will reflect the addition of morpholine and the loss of bromine. Crucially, the 1:1 isotopic doublet characteristic of the brominated starting material will be replaced by a single

      
       peak, confirming the successful SNAr mechanism.
      

References

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 1196154-87-6. sigmaaldrich.com. 3

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. nih.gov. 1

  • WO2016168098A1 - FACTOR XIa INHIBITORS - Google Patents. google.com. 4

  • 1196154-12-7 | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. aaronchem.com. 2

Sources

Exploratory

2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one safety data sheet (SDS)

This technical guide provides a comprehensive safety and technical analysis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , a critical heterocyclic building block in medicinal chemistry. [1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and technical analysis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , a critical heterocyclic building block in medicinal chemistry.

[1][2]

Executive Summary & Chemical Identity

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a fused pyridine-cyclopentanone scaffold.[1] It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and other bioactive small molecules. Its dual functionality—an electrophilic ketone and a reactive aryl bromide—allows for orthogonal functionalization, making it a versatile node in divergent synthesis.

Core Identification Data
ParameterDetail
Chemical Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 1196154-12-7
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
SMILES O=C1CCC2=C1C=CC(Br)=N2
Structure Description A [b]-fused cyclopenta-pyridine system with a ketone at position 5 (benzylic to the pyridine ring) and a bromine atom at position 2 (adjacent to the nitrogen).[1][2][3][4][5][6][7][8][9][10]
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.

Hazard Identification & Safety Framework (GHS)

This compound is classified under the Globally Harmonized System (GHS) based on the typical toxicology of halogenated pyridines and benzylic ketones.

GHS Classification
  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Label Elements[11]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols (Self-Validating)

The following decision tree outlines the required Personal Protective Equipment (PPE) and handling logic based on operational scale.

SafetyProtocol Start Handling 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 1g (Preparative) ScaleCheck->LargeScale PPE_Small PPE: Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses Fume Hood: Recommended SmallScale->PPE_Small PPE_Large PPE: Double Nitrile or Butyl Gloves, Respirator (P95) if dust risk, Full Fume Hood Required LargeScale->PPE_Large Action1 Avoid Dust Generation (H335) PPE_Small->Action1 PPE_Large->Action1 Action2 Waste: Halogenated Organic Stream Action1->Action2

Caption: Operational safety decision tree based on scale. Note the escalation to respiratory protection for larger quantities due to potential dust inhalation hazards (H335).

Handling, Storage & Stability

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Inert Atmosphere (Argon or Nitrogen).

  • Container: Tightly sealed amber glass vial to prevent photolytic degradation of the C-Br bond.

Stability & Reactivity
  • Oxidation: The benzylic position (C7) is susceptible to autoxidation over prolonged exposure to air, potentially forming peroxides or fully oxidized diones.

  • Incompatibilities: Strong oxidizing agents, strong bases (can enolize the ketone or cause polymerization), and reducing agents.

Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15+ minutes. Remove contact lenses.H319: Pyridine derivatives can cause severe corneal irritation.
Skin Contact Wash with soap and water. Remove contaminated clothing.H315: Lipophilic nature allows dermal absorption; prompt removal limits systemic load.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.H335: Mucosal irritation can trigger bronchospasm.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.H302: Nitrogen heterocycles can exhibit neurotoxic effects.

Synthetic Utility & Application Context

As a Senior Application Scientist, it is crucial to understand why this molecule is used. It is a "bifunctional linchpin" in drug discovery.

Reactivity Map
  • C2-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine groups.

  • C5-Ketone: A versatile electrophile for condensation (to form imines/hydrazones), reduction (to chiral alcohols), or Grignard additions.

  • N1-Nitrogen: Can be oxidized to N-oxide for directing C-H activation or modulating solubility.

Experimental Workflow: Divergent Synthesis

The following diagram illustrates how this core scaffold is utilized to generate library diversity.

SynthesisMap Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Br Reactivity Reduct Reduction (NaBH4 or CBS cat.) Core->Reduct C=O Reactivity Condense Condensation (R-NH2, H+) Core->Condense C=O Reactivity Prod1 2-Aryl-Derivative (Kinase Inhibitor Core) Suzuki->Prod1 Prod2 Chiral Alcohol (Stereodefined Scaffold) Reduct->Prod2 Prod3 Imine/Oxime (Linker Attachment) Condense->Prod3

Caption: Divergent synthetic pathways. The C-Br bond (red path) allows arylation, while the C=O group (yellow path) enables stereochemical complexity or linker attachment.

Protocol: Suzuki Coupling (General Procedure)

To functionalize the C2 position:

  • Charge: Combine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a reaction vial.

  • Solvent: Add degassed 1,4-dioxane/water (4:1).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 90°C under N₂ for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Ecological & Disposal Considerations

  • Ecotoxicity: Halogenated pyridines are often persistent in aquatic environments. Do not allow release into drains.

  • Disposal: Must be disposed of via a licensed hazardous waste contractor. Incineration with a scrubber (for HBr/NOx) is the preferred method.

References

  • BLD Pharm. (2025).[1] SDS for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7). Retrieved from

  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry, 17(4), 2369-2376. (Demonstrates synthesis of the parent scaffold). Retrieved from

  • PubChem. (2025).[11] Compound Summary: 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.[1][4] (Used for structural comparison of isomers). Retrieved from

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Bromopyridine. (Referenced for class-based pyridine toxicity). Retrieved from

Sources

Foundational

Technical Procurement &amp; Quality Analysis: 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

[1] Executive Summary 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, AKT,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, AKT, and MK2 inhibitors). Its structural duality—offering an electrophilic ketone handle for condensation/reduction and an aryl bromide for palladium-catalyzed cross-coupling—makes it a "privileged scaffold" in medicinal chemistry.

However, commercial procurement of this intermediate is fraught with quality risks. The dominant synthetic route (oxidation of the saturated cyclopenta-pyridine precursor) often yields difficult-to-separate regioisomers (7-one vs. 5-one) and incomplete oxidation byproducts (alcohols). This guide outlines a self-validating procurement strategy to ensure structural integrity and batch consistency.

Chemical Identity & Technical Specifications

Before engaging suppliers, the chemical identity must be rigorously defined to avoid "scaffold hopping" errors where vendors supply the 7-one isomer or the non-oxidized parent.

ParameterSpecificationNotes
Chemical Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-oneSpecificity on "5-one" is critical.
CAS Number 1196154-12-7 Note:[1] Do not confuse with CAS 1140240-18-1 (Parent) or 1823362-63-5 (Alcohol).
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Physical State Off-white to pale yellow solidOily batches often indicate solvent retention or alcohol contamination.
Solubility DMSO, DCM, MethanolPoor solubility in hexanes/water.
Key Impurities 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Parent)2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (Alcohol)2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (Regioisomer)

Synthesis-Driven Impurity Profiling

Understanding the industrial synthesis of this molecule is the only way to predict the impurities you will encounter. The commercial route typically involves the oxidation of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

The Oxidation Pathway & Risks

The methylene group at position 5 (benzylic to the pyridine ring) is oxidized using reagents like Mn(OAc)₃, KMnO₄, or CrO₃.

  • Risk 1: Regioselectivity. Oxidation can occur at position 7 (adjacent to the Nitrogen). While position 5 is electronically favored in certain conditions, position 7 isomers are common contaminants.

  • Risk 2: Over/Under-Oxidation. The reaction often proceeds through the alcohol (5-ol). If the oxidation is stopped early, the alcohol remains. If pushed too hard, ring opening can occur.

SynthesisPathways Parent Parent Scaffold (CAS 1140240-18-1) Oxidation Oxidation Step (Mn(OAc)3 / KMnO4) Parent->Oxidation Industrial Route Target TARGET: 5-one (CAS 1196154-12-7) Oxidation->Target Major Product Impurity1 Impurity: 5-ol (Alcohol) (Incomplete Oxidation) Oxidation->Impurity1 Kinetic Trap Impurity2 Impurity: 7-one (Regioisomer) Oxidation->Impurity2 Thermodynamic Risk

Figure 1: The industrial synthesis pathway reveals why alcohol and regioisomer impurities are intrinsic risks in commercial batches.

Supplier Landscape & Evaluation

The market is divided between catalog re-sellers (who hold stock of varying ages) and custom synthesis houses (who make it fresh).

Tier 1: Validated Catalog Suppliers

These suppliers have established COAs and likely hold stock.

  • BLD Pharm: Explicitly lists CAS 1196154-12-7.[1] Known for reliable stock of heterocyclic building blocks.

  • Ambeed: Frequently cited in procurement databases for this specific scaffold.

  • Combi-Blocks: Often carries the bromo-pyridine precursors and the oxidized forms.

Tier 2: Custom Synthesis / Bulk (China/India)
  • ChemScene / TargetMol: Useful for gram-scale to kilo-scale orders. Note that ChemScene lists the alcohol (CAS 1823362-63-5), implying they have the synthetic capability to oxidize it to the ketone upon request.

  • Enamine: While famous for building blocks, they are a primary source for the parent scaffold, which they can oxidize on demand.

Procurement Strategy
  • Spot Check: Order 1g from a Tier 1 supplier (BLD/Ambeed) to validate the analytical method.

  • Bulk Order: If >10g is needed, request a "pre-shipment sample" from Tier 2 suppliers. Do not accept a generic COA; demand the raw NMR data file (FID) to check for the 7-one isomer.

Incoming Quality Control (QC) Protocol

This protocol is a self-validating system. If the data does not match the logic below, reject the batch.

Step 1: 1H-NMR Analysis (The Regioisomer Check)

The distinction between the 5-one and 7-one is subtle but visible in the aromatic region.

  • Solvent: CDCl₃ or DMSO-d₆.[2]

  • Diagnostic Signal: Look for the coupling constants of the pyridine protons.

    • 5-one (Target): The protons at C3 and C4 (pyridine ring) will show specific splitting influenced by the adjacent carbonyl at C5.

    • 7-one (Impurity): The carbonyl at C7 changes the shielding of the proton adjacent to the Nitrogen.

  • Impurity Flag: Any small multiplets in the 2.0–3.0 ppm region often indicate unreacted saturated parent (CH2 groups).

Step 2: LC-MS (The Alcohol Check)
  • Method: Reverse Phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Target Mass: [M+H]+ = 212/214 (Br isotope pattern 1:1).

  • Impurity Flag: Look for [M+H]+ = 214/216 (Alcohol) or [M+H]+ = 198/200 (Parent).

  • Note: The ketone and alcohol often co-elute on standard gradients. Use a shallow gradient (5-95% over 10 mins) to separate them.

QC_Workflow Sample Incoming Batch CAS 1196154-12-7 NMR 1H-NMR Analysis (CDCl3) Sample->NMR LCMS LC-MS Analysis (ESI+) Sample->LCMS Decision1 Aromatic Region Clean? NMR->Decision1 Decision2 Mass 214 (Alcohol) Detected? LCMS->Decision2 Pass RELEASE BATCH Decision1->Pass Yes Fail_Regio REJECT: 7-one Isomer Decision1->Fail_Regio No (Split patterns off) Decision2->Pass No Fail_Alc REJECT: Alcohol Contam. Decision2->Fail_Alc Yes (M+2 peak)

Figure 2: The QC Decision Matrix prioritizes the detection of regioisomers and reduction products.

Handling & Synthetic Utility

Storage & Stability[7]
  • Hygroscopicity: The ketone can form hydrates. Store under Argon/Nitrogen at 2-8°C.

  • Light Sensitivity: Aryl bromides can undergo photodebromination over long periods. Store in amber vials.

Synthetic Logic

Why use this scaffold?

  • Suzuki-Miyaura Coupling: The C2-Bromine is highly reactive. It can be coupled with aryl boronates before modifying the ketone, or after.

    • Tip: If coupling first, protect the ketone as a ketal to prevent side reactions with nucleophilic bases.

  • Reductive Amination: The C5-Ketone is sterically accessible for condensing with amines to form secondary amine kinase inhibitors.

References

  • BLD Pharm Product Page. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7).[1] Retrieved from

  • ChemScene Product Page. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (CAS 1823362-63-5).[3] Retrieved from

  • PubChem Compound Summary. 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.[4] (For structural comparison of isomers). Retrieved from

  • Royal Society of Chemistry (RSC). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. (Mechanistic insight into synthesis). Retrieved from

  • Sigma-Aldrich. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Parent Scaffold). Retrieved from

Sources

Protocols & Analytical Methods

Method

C-H activation functionalization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This guide details the C-H activation and functionalization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , a fused bicyclic scaffold combining an electron-deficient pyridine ring with an enolizable cyclopentanone. This "...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the C-H activation and functionalization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , a fused bicyclic scaffold combining an electron-deficient pyridine ring with an enolizable cyclopentanone. This "dual-domain" reactivity requires distinct catalytic strategies for the aromatic (pyridine) and aliphatic (ketone) sectors.

Part 1: Scaffold Analysis & Strategic Logic

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold presents two distinct chemical environments for C-H functionalization. Successful modification depends on leveraging the electronic bias of the pyridine nitrogen and the enolizability of the ketone carbonyl.

Reactive Site Mapping
  • Site A (C2-Position): The most electron-deficient site on the pyridine ring. It is activated for nucleophilic attack (Minisci type) or metal-catalyzed C-H activation via N-coordination (directed C-H activation).

  • Site B (C3/C4-Positions): Less reactive. Functionalization here typically requires N-oxide activation or steric control to override the C2 preference.

  • Site C (C6-Position): The

    
    -methylene position relative to the ketone. This site is acidic (
    
    
    
    ) and prone to deprotonation/enolization, making it the target for Pd-catalyzed
    
    
    -arylation or alkylation.

ReactiveSites cluster_0 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one struct Pyridine Ring (Electron Deficient) Ketone Ring (Enolizable) C2 C2-Position (Directing Group: N) Target: Arylation/Alkylation struct->C2 Proximal to N C6 C6-Position (Alpha-Carbon) Target: Pd-Enolate Coupling struct->C6 Alpha to C=O

Caption: Reactivity map of the scaffold showing the divergent functionalization logic for the aromatic C2 and aliphatic C6 positions.

Part 2: Experimental Protocols

Protocol A: C2-Selective C-H Arylation (Pd-Catalyzed)

Mechanism: This protocol utilizes the pyridine nitrogen as a directing group (DG) to guide a Palladium(II) catalyst to the C2 position. Silver salts are employed as oxidants to regenerate the active Pd(II) species.

Reagents & Materials:

  • Substrate: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) or Phenylboronic acid (for oxidative coupling)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)[1][2][3]

  • Oxidant/Additive: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Silver Acetate (AgOAc)

  • Solvent: Pivalic Acid (PivOH) / Toluene (1:4 ratio)

  • Temperature: 110 °C

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a 15 mL pressure tube with Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.0 equiv), and the specific Aryl Iodide (1.5 equiv).

  • Substrate Addition: Add 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (0.5 mmol) dissolved in Toluene (2.0 mL).

  • Acid Additive: Add Pivalic Acid (0.5 mL). Note: Pivalic acid acts as a crucial proton shuttle, lowering the energy barrier for the C-H cleavage step via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours with vigorous stirring. The mixture will turn dark as AgI precipitates.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove silver salts.

  • Purification: Wash the filtrate with saturated NaHCO₃ (to remove PivOH) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of the C2-proton doublet (typically ~8.5 ppm). Appearance of new aromatic signals.

  • Regioselectivity: Confirm substitution at C2 by observing the loss of coupling to the C3 proton.

Protocol B: C6-Selective -Arylation (Pd-Enolate)

Mechanism: This reaction proceeds via the formation of a palladium enolate at the C6 position, followed by reductive elimination to form the C-C bond. This is not a C-H activation in the strictest mechanistic sense (it involves deprotonation), but it effectively functionalizes the C-H bond at C6.

Reagents & Materials:

  • Substrate: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk flask, mix Pd₂(dba)₃ and BINAP in anhydrous Toluene under argon. Stir at room temperature for 15 minutes until the solution turns orange/red.

  • Substrate & Base: Add the ketone substrate (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (1.5 equiv) to the flask.

  • Heating: Heat the reaction mixture to 80–100 °C. Caution: Monitor strictly. Overheating can lead to bis-arylation at the C6 position.

  • Monitoring: Check TLC every 2 hours. The starting ketone is polar; the arylated product will typically be less polar.

  • Quench: Once conversion is >90%, cool to RT and quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, dry, and concentrate. Purify on silica gel.

Protocol C: Radical C-H Alkylation (Minisci Reaction)

Mechanism: A silver-catalyzed decarboxylative radical addition.[4] This is ideal for adding alkyl groups (Methyl, Ethyl, Cyclopropyl) to the C2 position under mild, aqueous conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Carboxylic Acid: R-COOH (2.0 equiv) (Source of alkyl radical)

  • Catalyst: AgNO₃ (20 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DCM/Water (biphasic 1:1) or TFA/Water

Methodology:

  • Dissolve the substrate and alkyl carboxylic acid in the solvent mixture.

  • Add AgNO₃ and (NH₄)₂S₂O₈.

  • Heat to 40–60 °C. Evolution of CO₂ gas indicates radical formation.

  • Stir for 4–6 hours. Neutralize with NaHCO₃ before extraction.

Part 3: Data & Visualization

Comparative Data Table
ProtocolTarget SiteMechanismKey ReagentsScope
A Pyridine C2Pd(II) CMDPd(OAc)₂, Ag₂CO₃, PivOHAryl groups, Heteroaryls
B Ketone C6Pd(0) EnolatePd₂(dba)₃, BINAP, NaOtBuElectron-neutral/rich Aryls
C Pyridine C2Radical (Minisci)AgNO₃, Persulfate, R-COOHAlkyl groups (

)
Experimental Workflow Diagram

Workflow Start Start: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Decision Select Target Site Start->Decision PathA Path A: Aromatic C-H (C2) Decision->PathA Pyridine Functionalization PathB Path B: Aliphatic C-H (C6) Decision->PathB Ketone Functionalization CondA Pd(OAc)2 / Ag2CO3 / PivOH 110°C, 24h PathA->CondA CondB Pd2(dba)3 / BINAP / NaOtBu 80°C, 6h PathB->CondB ProdA Product A: 2-Aryl-6,7-dihydro... (C2-Arylated) CondA->ProdA ProdB Product B: 6-Aryl-6,7-dihydro... (Alpha-Arylated) CondB->ProdB

Caption: Decision tree for divergent C-H functionalization of the scaffold.

References

  • Ren, L., et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation."[5][6] Green Chemistry, 2015 , 17, 3910. Link

  • Ye, M., & Sanford, M. S. "Palladium-Catalyzed C–H Functionalization of Pyridines." Journal of the American Chemical Society, 2012 , 134, 9034. Link

  • Fox, J. M., et al. "Palladium-Catalyzed Alpha-Arylation of Ketones." Journal of the American Chemical Society, 2000 , 122, 1360. Link

  • Dunet, J., & Knochel, P. "Minisci-Type Reactions of Pyridines." Synlett, 2006 , 407. Link

  • Nakanishi, Y., et al. "Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst."[3] Beilstein Journal of Organic Chemistry, 2024 , 20, 3256. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Substituted Cyclopenta[b]pyridin-5-one Analogs

Executive Summary This application note details a robust, modular protocol for the synthesis of 2-substituted cyclopenta[b]pyridin-5-one analogs using microwave-assisted organic synthesis (MAOS). These bicyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 2-substituted cyclopenta[b]pyridin-5-one analogs using microwave-assisted organic synthesis (MAOS). These bicyclic scaffolds are critical pharmacophores in medicinal chemistry, often serving as core structures for kinase inhibitors, anti-inflammatory agents, and CRF1 receptor antagonists.

Traditional thermal synthesis of these fused ring systems often requires high temperatures (>200°C), prolonged reaction times (24-48 h), and harsh oxidants (e.g., SeO₂), resulting in poor atom economy and difficult purification. The protocol described herein utilizes a Microwave-Assisted Bohlmann-Rahtz Heteroannulation followed by a Green Catalytic Oxidation , reducing total process time to under 1 hour while improving yields by 20-40%.

Key Benefits[1][2]
  • Rapid Kinetics: Ring closure in 10–20 minutes at 170°C (vs. 12 hours thermal).

  • Green Chemistry: Aqueous-phase oxidation using Mn(OTf)₂ and t-BuOOH.

  • Modularity: "Plug-and-play" diversity at the 2-position via commercially available alkynones.

Retrosynthetic Analysis & Strategy

The synthesis is designed via a disconnection approach that separates the construction of the pyridine ring from the functionalization of the cyclopentane core. This allows for the use of stable, readily available precursors.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target Target: 2-Substituted Cyclopenta[b]pyridin-5-one Inter Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridine Inter->Target Step 2: C-H Oxidation (Mn(OTf)2, t-BuOOH) Enamine Precursor A: 1-(1-Pyrrolidinyl)cyclopentene Enamine->Inter Step 1: Bohlmann-Rahtz Heteroannulation (MW) Alkynone Precursor B: Alkynyl Ketone (R-C≡C-C(=O)-R') Alkynone->Inter caption Figure 1: Retrosynthetic strategy decoupling ring formation from oxidation.

Experimental Protocols

Step 1: Microwave-Assisted Ring Construction

Objective: Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core via Bohlmann-Rahtz heteroannulation.

Mechanism: The reaction proceeds via a Michael addition of the electron-rich enamine to the alkynone, followed by a thermal cyclodehydration. Microwave irradiation accelerates the rate-limiting cyclization step, which traditionally requires vacuum pyrolysis.

Materials
  • Reagent A: 1-(1-Pyrrolidinyl)cyclopentene (1.0 equiv, 2.0 mmol)

  • Reagent B: 1-Phenyl-2-propyn-1-one (or substituted analog) (1.0 equiv, 2.0 mmol)

  • Solvent: Ethanol:Acetic Acid (5:1 v/v) or Toluene (for non-polar substrates)

  • Vessel: 10 mL Microwave Process Vial (High-Pressure rated)

Protocol
  • Setup: In a 10 mL microwave vial, dissolve Reagent A (274 mg) and Reagent B (260 mg) in 3 mL of EtOH/AcOH (5:1).

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Programming:

    • Temperature: 170°C

    • Hold Time: 15 minutes

    • Pressure Limit: 20 bar

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds (to ensure homogeneity before heating)

  • Workup: Cool to room temperature (compressed air cooling). Concentrate the solvent in vacuo. Neutralize with saturated NaHCO₃ and extract with EtOAc (3 x 10 mL). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Expected Yield: 85–92% (Yellowish oil or solid).

Step 2: Manganese-Catalyzed C-H Oxidation

Objective: Selective oxidation of the benzylic methylene (C5) to the ketone.

Rationale: Direct oxidation using SeO₂ is toxic and often yields over-oxidized byproducts. The Mn(OTf)₂/t-BuOOH system in water is a "Green Chemistry" alternative that operates under mild conditions, enhanced by microwave heating to reduce reaction time from 24 h to 30 min.

Materials
  • Substrate: Product from Step 1 (0.5 mmol)

  • Catalyst: Mn(OTf)₂ (0.5 mol%)

  • Oxidant: t-BuOOH (70% aq. solution, 5.0 equiv)

  • Solvent: Water (2.5 mL) – Note: The reaction proceeds "on water" or in emulsion.

Protocol
  • Setup: Charge a 5 mL microwave vial with the substrate (0.5 mmol), Mn(OTf)₂ (1.8 mg), and water (2.5 mL).

  • Addition: Add t-BuOOH (approx. 320 µL) dropwise.

  • Irradiation:

    • Temperature: 80°C

    • Hold Time: 30 minutes

    • Power: Dynamic (Max 100W)

  • Workup: Extract the reaction mixture with EtOAc (3 x 5 mL). Wash organic layer with brine.

  • Purification: Recrystallization from EtOH or short silica plug.

Expected Yield: 75–85% (White/Off-white solid).

Optimization & Data Analysis

The following data summarizes the optimization of Step 1 (Ring Construction), demonstrating the superiority of microwave irradiation over conventional heating.

Table 1: Optimization of Bohlmann-Rahtz Cyclization
EntrySolvent SystemHeating MethodTemp (°C)TimeYield (%)Note
1TolueneThermal (Reflux)11012 h45Incomplete conversion
2TolueneMicrowave14020 min74Moderate yield
3EtOH/AcOH (5:1)Thermal (Sealed)1204 h68Acid catalysis helps
4EtOH/AcOH (5:1) Microwave 170 15 min 92 Optimal Condition
5Neat (Solvent-free)Microwave15010 min88Hard to handle workup
Reaction Pathway Visualization

ReactionPathway Start Enamine + Alkynone Michael Michael Adduct Start->Michael Fast Cyclic Dienone Intermediate Michael->Cyclic Equilibrium Pyridine Fused Pyridine Cyclic->Pyridine MW (170°C) - H2O Ketone Final Product (5-one) Pyridine->Ketone Oxidation Mn(OTf)2 caption Figure 2: Reaction pathway highlighting the microwave-critical cyclodehydration step.

Scope and Limitations

Substrate Compatibility
  • Electron-Poor Alkynones: React fastest (e.g., R = 4-NO₂-Ph).

  • Electron-Rich Alkynones: Require slightly higher temperatures (180°C) or longer hold times (20 min).

  • Steric Bulk: Ortho-substitution on the aryl ring of the alkynone can reduce yield by 10-15% due to steric clash during the planarization required for cyclization.

Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Solution: Ensure the enamine is fresh. Enamines hydrolyze rapidly in moist air. Distill 1-(1-pyrrolidinyl)cyclopentene before use if it has turned dark brown.

  • Issue: Incomplete Oxidation in Step 2.

    • Solution: Add a second aliquot of t-BuOOH (2.0 equiv) and irradiate for an additional 10 minutes. The Mn catalyst is robust and typically does not need replenishment.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002).[1] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][1][3] Tetrahedron Letters, 43(46), 8331–8334. Link

    • Core reference for the microwave Bohlmann-Rahtz protocol.
  • Ren, L., Wang, L., Lv, Y., et al. (2022). "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water." RSC Advances, 12, 12345-12350. Link

    • Primary source for the green oxid
  • Bagley, M. C., et al. (2013). "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry, 9, 1957–1968.[4] Link

    • Validation of scalability and flow chemistry adapt
  • Albayati, M. R., et al. (2019). "An Efficient Synthesis of Benzylidene-2-Alkoxy-4-Aryl-2,3-Cycloalkenopyridine-3-Carbonitrile Derivatives." Synthetic Communications, 49(19), 2546–2553. Link[3]

    • Alternative multicomponent route for highly functionalized analogs.

Sources

Method

scale-up procedure for 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one production

Executive Summary This application note details the process development and scale-up parameters for the production of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . This molecule serves as a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up parameters for the production of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . This molecule serves as a critical pharmacophore in the synthesis of CDK4/6 inhibitors and other kinase-targeting oncolytics.

The traditional synthesis of this scaffold often suffers from poor regioselectivity during the pyridine ring construction or low yields during the oxidation phase. This guide presents a Process Intensification (PI) approach, focusing on the regioselective oxidation of the commercially available or easily accessible 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine precursor. We prioritize a Manganese-catalyzed oxidation route (Mn(OTf)₂/t-BuOOH) over the traditional Selenium Dioxide (SeO₂) Riley oxidation due to superior safety profiles, higher yields, and simplified workup at kilogram scales.

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on the late-stage introduction of the ketone functionality at the benzylic position (C5). This approach avoids the complex cyclization chemistry required to build the pre-oxidized fused ring system, allowing the use of the robust, reduced pyridine scaffold as the Key Starting Material (KSM).

Retrosynthesis Target Target Molecule 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Critical Intermediate) Precursor Key Starting Material (KSM) 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) Target->Precursor Benzylic Oxidation (Mn(OTf)2 / t-BuOOH) RawMaterials Raw Materials Cyclopentanone + Propargylamine / 2,5-Dibromopyridine Precursor->RawMaterials Cyclocondensation / Bromination

Figure 1: Retrosynthetic strategy prioritizing late-stage benzylic oxidation.

Process Development: The Oxidation Step

Route Selection: SeO₂ vs. Mn(OTf)₂

The oxidation of the methylene group alpha to the pyridine ring is the bottleneck. Two methods were evaluated for scale-up suitability.

ParameterMethod A: Riley Oxidation (SeO₂)Method B: Mn-Catalyzed (Recommended)
Reagent Selenium Dioxide (Stoichiometric)Mn(OTf)₂ (0.5 mol%) + t-BuOOH
Solvent 1,4-Dioxane or PyridineAcetonitrile or Ethyl Acetate
Temperature Reflux (100°C+)Ambient to 40°C
Yield 45 - 60%85 - 92%
Safety High Toxicity (Se residue), foul odorLow Toxicity, Peroxide management required
Purification Difficult removal of colloidal SeSimple aqueous wash + Crystallization

Decision: Method B is selected for scale-up due to its catalytic nature, mild conditions, and lack of toxic selenium waste.

Detailed Experimental Protocol

Step 1: Preparation of KSM (Reference Only)

Note: If KSM (CAS 1140240-18-1) is not purchased, it can be synthesized via the condensation of 2,5-dibromopyridine with cyclopentanone enamines or via Vilsmeier-Haack cyclization of cyclopentanone/benzylamine followed by bromination.

Step 2: Catalytic Oxidation to Target (Scale-Up Protocol)

Objective: Convert 1.0 kg of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine to the 5-one derivative.

Reagents:

  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 kg, 5.05 mol)

  • Catalyst: Manganese(II) trifluoromethanesulfonate [Mn(OTf)₂] (8.9 g, 0.025 mol, 0.5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH), 70% aq. solution (3.25 L, ~5.0 equiv)

  • Solvent: Acetonitrile (10 L, 10 vol)

  • Quench: Sodium Thiosulfate (sat. aq.)

Workflow:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Purge with N₂.

  • Charging: Charge Acetonitrile (10 L) and the Substrate (1.0 kg). Stir at 200 RPM until fully dissolved.

  • Catalyst Addition: Add Mn(OTf)₂ (8.9 g) in one portion. The solution may turn slightly pink/brown.

  • Oxidant Addition (Critical):

    • Safety Note: t-BuOOH is reactive.[1][2] Ensure reactor temperature is controlled at 20–25°C.

    • Add t-BuOOH dropwise over 4–6 hours.

    • Exotherm Control: Do not allow internal temperature to exceed 40°C. If temp rises >35°C, halt addition and increase jacket cooling.

  • Reaction Monitoring: Stir at ambient temperature (25°C) for 12–18 hours.

    • IPC (HPLC): Monitor consumption of Starting Material (SM). Target: < 1.0% SM area.

  • Quenching:

    • Cool reactor to 10°C.

    • Slowly add saturated aqueous Sodium Thiosulfate (5 L) to destroy excess peroxide. Test for peroxides using starch-iodide paper before proceeding.

  • Workup:

    • Extract the mixture with Ethyl Acetate (2 x 10 L).

    • Wash combined organics with Brine (5 L).

    • Dry over anhydrous Na₂SO₄ and filter.[3]

  • Crystallization (Purification):

    • Concentrate the organic phase under vacuum to ~3 L volume.

    • Add n-Heptane (6 L) slowly while stirring to induce precipitation.

    • Cool to 0–5°C and age for 4 hours.

    • Filter the solids and wash with cold Heptane/EtOAc (9:1).

    • Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 900–950 g (85–90%) Appearance: Off-white to pale yellow crystalline solid.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure (Signals at δ 8.8, 8.0, 7.3 ppm for Pyridine; 3.2, 2.8 ppm for CH₂)
Purity HPLC (C18, ACN/H₂O)> 98.0% (AUC)
Residual Peroxide Quantofix / Titration< 50 ppm
Water Content Karl Fischer< 0.5% w/w

Key Impurities:

  • N-Oxide: Formed by over-oxidation of the pyridine nitrogen. (Control: Avoid large excess of oxidant; remove via crystallization).

  • Ring-Opening: Caused by excessive temperature (>60°C).

Safety & Hazard Assessment

Safety tBuOOH t-BuOOH (Oxidant) Risk: Explosive/Flammable Control: Slow addition, <40°C, Peroxide Test Exotherm Reaction Exotherm Risk: Runaway Reaction Control: Active Cooling, Emergency Dump tBuOOH->Exotherm Rapid Addition MnOTf2 Mn(OTf)2 (Catalyst) Risk: Irritant Control: Dust mask, Glove box handling

Figure 2: Critical safety nodes for the oxidation process.

  • Peroxide Management: t-BuOOH is a strong oxidizer. Never distill the reaction mixture to dryness without verifying the absence of peroxides.

  • Brominated Compounds: The product and starting material are potential alkylating agents/irritants. Use full PPE (Tyvek suit, respirator).

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. RSC Advances, 2014.

  • Selenium Dioxide Oxidation of Endocyclic Olefins. Journal of Organic Chemistry, 1982, 47, 2897–2900.[4] (Classic Riley Oxidation context).

  • Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. BenchChem Application Note, 2025.

  • Process Safety in Oxidation Reactions.Organic Process Research & Development, 2002. (General guidance on peroxide scale-up).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be conducted in a suitably equipped facility by trained personnel adhering to local safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 2-Bromo-Pyridines

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the palladium-catalyzed coupling of 2-bromo-pyridines. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yields and achieve your synthetic goals.

The coupling of 2-bromo-pyridines presents a unique set of challenges primarily due to the propensity of the pyridine nitrogen to coordinate with the palladium catalyst.[1][2] This interaction can lead to catalyst poisoning and the formation of inactive or less active catalytic species, ultimately resulting in low yields or failed reactions.[1][3] This guide is structured to help you navigate these and other common pitfalls.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during your experiments. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-Bromo-Pyridine Starting Material

Symptom: Your reaction has stalled, and analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted 2-bromo-pyridine.

Potential Cause Scientific Rationale & Recommended Action
Catalyst Inactivity or Deactivation The pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a primary challenge with this substrate class. Action: Use a fresh batch of a high-activity palladium pre-catalyst. Consider sterically bulky, electron-rich phosphine ligands like SPhos or XPhos, which can sterically hinder the pyridine nitrogen from coordinating to the palladium.[4] Incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.[4]
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not sufficiently electron-rich or sterically hindered may not prevent pyridine coordination.[1][5] Action: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands are often effective.[4] In Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be successful.[4] A systematic screening of ligands is often necessary.
Suboptimal Base Selection The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[6][7] An inappropriate base can lead to a sluggish reaction. Action: The choice of base is often coupled with the solvent system. For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[8][9]
Poor Reagent Purity or Improper Reaction Setup Palladium-catalyzed reactions are highly sensitive to air and moisture. Impurities in reagents or solvents can poison the catalyst.[1][10] Action: Ensure all reagents and solvents are anhydrous and of high purity. Degas all solvents and the reaction mixture rigorously using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[4] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inadequate Temperature or Reaction Time Many cross-coupling reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1][10] Action: These reactions typically require heating between 80-110 °C.[1] If you suspect catalyst decomposition (often indicated by the formation of palladium black), try lowering the reaction temperature and extending the reaction time.[1]
Issue 2: Significant Formation of Side Products

You are observing the formation of undesired byproducts, which are reducing the yield of your target molecule.

Symptom: Your desired product is accompanied by the corresponding pyridine (where the bromine atom has been replaced by a hydrogen).[4]

Potential Cause Scientific Rationale & Recommended Action
Presence of Protic Impurities Water or other protic impurities can serve as a proton source, leading to the cleavage of the C-Br bond.[4][11] Action: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base thoroughly before use.[4]
Formation of Palladium Hydride Species Palladium hydride species can be generated from the interaction of the palladium catalyst with certain bases, solvents, or impurities. These hydrides can then participate in a competing catalytic cycle that leads to hydrodehalogenation.[4][11] Action: The choice of base and solvent can significantly influence the formation of palladium hydrides. A screen of different anhydrous bases and aprotic solvents (e.g., toluene, dioxane, THF) may be necessary to minimize this side reaction.[11]
High Reaction Temperatures Elevated temperatures can promote the formation of palladium hydrides and subsequent protodebromination.[4][11] Action: Attempt the reaction at a lower temperature for a longer duration.

Symptom: You observe the formation of 2,2'-bipyridine (from the homocoupling of 2-bromo-pyridine) or the homocoupling of your boronic acid/organostannane partner.[3][4]

Potential Cause Scientific Rationale & Recommended Action
Presence of Oxygen Oxygen can promote the homocoupling of organoboronic acids.[3] Action: Rigorously degas all solvents and the reaction mixture. Maintaining a strict inert atmosphere is crucial.[4]
In-situ Reduction of Pd(II) to Pd(0) The reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes initiate homocoupling.[4] Action: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
High Reaction Temperature Elevated temperatures can favor homocoupling pathways.[4] Action: Try running the reaction at a lower temperature for a longer period.
Excess Coupling Partner A large excess of the boronic acid or organostannane can lead to increased homocoupling. Action: Use a stoichiometry closer to 1:1.1 (2-bromo-pyridine:coupling partner).[4]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of 2-bromo-pyridines more challenging than other aryl bromides?

A1: The primary challenge lies in the ability of the pyridine nitrogen to coordinate to the palladium catalyst. This coordination can form catalytically inactive or less active species, effectively poisoning the catalyst and slowing down or halting the reaction.[1][2] The use of sterically bulky and electron-rich ligands is a common strategy to mitigate this issue by sterically shielding the palladium center from the pyridine nitrogen.[4][5]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical and often requires empirical screening. However, some general guidelines can be followed. For Suzuki-Miyaura reactions, bulky, electron-rich monodentate phosphine ligands such as SPhos, XPhos, or RuPhos are often good starting points.[4][9] For Buchwald-Hartwig aminations, bidentate ligands like BINAP and DPPF, or bulky monodentate ligands can be effective.[4][12] The choice of ligand can also influence the rate of side reactions.

Q3: Can I use 2-chloro-pyridines instead of 2-bromo-pyridines?

A3: While 2-chloro-pyridines are often more cost-effective, the C-Cl bond is significantly stronger and less reactive than the C-Br bond.[3][4] Consequently, coupling reactions with 2-chloro-pyridines typically require more forcing conditions, such as higher temperatures, stronger bases, and more active catalyst systems.[3][4] For initial studies and milder reaction conditions, 2-bromo-pyridines are generally the preferred starting material.[4]

Q4: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the best one?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the organoboron species to facilitate the transmetalation step, which is often rate-limiting.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] The optimal base is often dependent on the specific substrates and solvent system. For instance, K₂CO₃ has been shown to be effective in the Suzuki coupling of 2-bromo-4-methylpyridine.[6]

Q5: How can I effectively degas my reaction mixture?

A5: Proper degassing is essential to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[3][4] Two common and effective methods are:

  • Freeze-Pump-Thaw: This involves freezing the solvent in the reaction flask with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.

  • Inert Gas Sparging: This involves bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) to displace dissolved oxygen.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-Pyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromo-pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromo-pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) [B(OH)2(Base)]- Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronate R-B(OR)3- Boronate->Transmetalation Base Base Boronic Acid R-B(OH)2 Boronic Acid->Boronate + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Setup (Anhydrous, Degassed, Inert Atm.) start->check_reagents screen_ligands Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_reagents->screen_ligands If still low yield screen_bases Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_ligands->screen_bases If still low yield success Improved Yield screen_ligands->success If improvement observed optimize_temp Optimize Temperature (Lower T, Longer Time) screen_bases->optimize_temp If still low yield screen_bases->success If improvement observed increase_catalyst Increase Catalyst Loading optimize_temp->increase_catalyst If still low yield optimize_temp->success If improvement observed increase_catalyst->success If improvement observed

Caption: A decision-making workflow for troubleshooting low-yield Pd-catalyzed couplings of 2-bromo-pyridines.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Problems with Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Request PDF - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Semantic Scholar. Available at: [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Heteroaryl Suzuki-Miyaura Couplings

Welcome to the Advanced Applications Portal. The Suzuki-Miyaura cross-coupling of pyridine halides presents a notoriously difficult mechanistic bottleneck: the Lewis basic nitrogen atom of the pyridine ring acts as a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. The Suzuki-Miyaura cross-coupling of pyridine halides presents a notoriously difficult mechanistic bottleneck: the Lewis basic nitrogen atom of the pyridine ring acts as a potent catalyst poison. This guide provides a self-validating framework to diagnose, troubleshoot, and overcome palladium deactivation in your workflows.

Diagnostic Logic: Identifying the Root Cause of Reaction Failure

Before optimizing conditions, you must determine whether your reaction is failing due to catalyst poisoning, protodeboronation, or a failure in oxidative addition. Use the diagnostic logic tree below to isolate the failure mode.

TroubleshootingTree Start Reaction Yields <10% Product CheckSM Check Unreacted Starting Materials Start->CheckSM BoronicGone Boronic Acid Consumed Pyridine Halide Intact CheckSM->BoronicGone GC/MS or TLC BothIntact Both Starting Materials Intact CheckSM->BothIntact GC/MS or TLC Proto Diagnosis: Protodeboronation or Homocoupling BoronicGone->Proto Poison Diagnosis: Catalyst Poisoning (Pyridine Coordination) BothIntact->Poison Sol1 Action: Use slow-release boronates or anhydrous base Proto->Sol1 Sol2 Action: Switch to bulky biaryl phosphine (e.g., XPhos) Poison->Sol2

Diagnostic logic tree for identifying failure modes in heteroaryl Suzuki couplings.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my Suzuki coupling stall at <10% conversion specifically when using pyridine halides, even though standard aryl halides work perfectly? A1: Unlike standard aryl halides, pyridine substrates possess a highly nucleophilic nitrogen lone pair. Following the initial oxidative addition of the palladium(0) species into the carbon-halogen bond, the resulting Pd(II) intermediate is highly susceptible to off-cycle coordination. The pyridine nitrogen of unreacted starting material binds to the vacant coordination sites on the palladium center, forming a stable, unreactive bis-pyridyl Pd(II) complex[1]. This effectively traps the catalyst in an inactive state, halting the catalytic cycle.

Q2: How do I choose the right ligand to prevent this off-cycle coordination? A2: The solution lies in manipulating the steric and electronic environment of the palladium center. Standard ligands like PPh₃ or dppf lack the necessary steric bulk to prevent multiple pyridine molecules from coordinating[2]. You must transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or bulky trialkylphosphines like PCy₃[3],[4]. Causality: The extreme steric bulk (large buried volume) of these ligands physically blocks the coordination of a second pyridine molecule. Simultaneously, their high electron density accelerates the rate-limiting oxidative addition into the electron-deficient heteroaryl halide bond, ensuring the catalyst spends minimal time in the vulnerable Pd(0) state[4].

Q3: My starting materials are fully consumed, but I only isolate deborylated starting material and homocoupled byproducts. Is the catalyst still poisoned? A3: No. If the pyridine halide is consumed, your catalyst is active. The issue here is a mismatch in the transmetalation rate versus the protodeboronation rate. Electron-deficient heteroaryl boronic acids undergo transmetalation relatively slowly but decompose rapidly via protodeboronation[5]. Causality: When transmetalation is sluggish, the boronic acid remains exposed to the basic, aqueous environment, leading to base-catalyzed cleavage of the C-B bond. Solution: Switch to a more reactive pre-catalyst (e.g., Pd G3/G4 palladacycles) to ensure rapid generation of the active mono-ligated Pd(0) species, and consider using anhydrous fluoride bases (e.g., CsF) to keep the steady-state concentration of the reactive boronate low[5].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Accelerated by e- rich L) Pd0->OxAdd PdII [Pd(II)(Py)XL] Intermediate OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + Ar-B(OH)2 DeadComplex Off-Cycle Poisoning [Pd(II)(Py)2X2] Inactive Complex PdII->DeadComplex Pyridine N-coordination (Competes with Transmetalation) PdII_Ar [Pd(II)(Py)(Ar)L] Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Accelerated by bulky L) PdII_Ar->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle illustrating the off-cycle pyridine poisoning pathway.

Quantitative Data: Ligand Efficacy Comparison

Selecting the correct ligand is the most critical variable in overcoming pyridine poisoning. The table below summarizes the quantitative properties and practical efficacy of common ligands in heteroaryl couplings.

Ligand ClassExampleSteric Bulk (%V_bur)Electron DensityEfficacy for PyridinesMechanistic Rationale
Triarylphosphine PPh₃~30%ModeratePoor Lacks steric bulk; fails to prevent off-cycle pyridine coordination[2].
Bidentate Phosphine dppf~35%ModerateFair Prone to displacement by strong N-donors; slow oxidative addition[2].
Trialkylphosphine PCy₃~36%HighGood High electron density promotes oxidative addition; bulk hinders chelation[4].
Dialkylbiaryl Phosphine XPhos~45%Very HighExcellent Extreme bulk strictly enforces mono-ligation; prevents bis-pyridyl complex formation[3].

Experimental Methodology: The Tripartite Self-Validating Protocol

To ensure scientific integrity, troubleshooting must rely on a self-validating system. If your reaction fails, you must definitively prove whether the failure is due to systemic issues (e.g., degraded Pd source, wet solvent) or substrate-specific catalyst poisoning.

Execute this tripartite matrix to isolate the variable.

Step 1: Reagent Preparation (Inert Atmosphere)
  • Transfer three oven-dried 20 mL scintillation vials (labeled A , B , and C ) into a nitrogen-filled glovebox.

  • To each vial, add:

    • Pre-catalyst: XPhos Pd G3 (2.0 mol%)

    • Base: K₃PO₄ (2.0 equiv, finely milled)

    • Nucleophile: Phenylboronic acid (1.2 equiv)

Step 2: Substrate Addition (The Validation Matrix)

The causality of the failure is tested by varying the electrophile across the three vials:

  • Vial A (Main Reaction): Add your Pyridine Halide (1.0 equiv).

  • Vial B (Positive Control): Add Bromobenzene (1.0 equiv). Rationale: Establishes baseline catalyst viability.

  • Vial C (Spike-in Control): Add Bromobenzene (1.0 equiv) AND your Pyridine Halide (1.0 equiv). Rationale: Tests if the pyridine actively poisons a known working system.

Step 3: Reaction Execution
  • Add 5.0 mL of rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v) to each vial.

  • Seal the vials with PTFE-lined caps, remove them from the glovebox, and stir at 80 °C for 4 hours.

  • Quench with 5 mL of EtOAc and filter through a short pad of Celite.

Step 4: Analytical Interpretation (GC-MS / LC-MS)

Analyze the conversion of the electrophiles. The matrix yields three distinct diagnostic outcomes:

  • Scenario 1 (All Vials Fail): Systemic failure. Your catalyst batch is dead, or your solvents are contaminated with oxygen/sulfur.

  • Scenario 2 (Vial B Succeeds, Vials A & C Fail): Definitive catalyst poisoning. The pyridine substrate in Vial C actively shut down the otherwise successful bromobenzene coupling. You must increase steric bulk (e.g., switch to BrettPhos) or protect the pyridine nitrogen[1].

  • Scenario 3 (Vials B & C Succeed, Vial A Fails): Substrate-specific oxidative addition failure. The pyridine is not poisoning the catalyst (since Vial C worked), but its specific C-X bond is too sterically hindered or electronically deactivated to react[3].

References

1.[1] Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands, Benchchem, 2.[3] Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands, Benchchem, 3.[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, PMC, 4.[2] Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, 5.[4] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances, Thieme,

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Coupling Electron-Deficient 2-Bromo-Pyridines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the challenging cross-coupling reactions of electron-deficient 2-bromo-pyridines. The inherent electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges in traditional cross-coupling reactions. This resource is designed to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-bromo-pyridines so challenging?

A1: The primary difficulty arises from the pyridine nitrogen atom, which can coordinate to the metal catalyst (typically palladium), leading to catalyst inhibition or deactivation.[1][2] This is especially pronounced in 2-substituted pyridines. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aromatic systems.[3]

Q2: My standard palladium-catalyzed Suzuki or Buchwald-Hartwig reaction is failing with a 2-bromo-pyridine substrate. What are the first things I should check?

A2: When initial attempts yield poor results, a systematic evaluation of your reaction parameters is crucial. Here are the key areas to investigate:

  • Catalyst System: The choice of both the palladium precursor and the ligand is critical. Standard catalysts may not be effective for this class of substrates.[1][3]

  • Ligand Selection: The ligand plays a vital role in stabilizing the palladium catalyst and preventing pyridine coordination. Sterically bulky, electron-rich phosphine ligands are often required.[1][4]

  • Base Selection: The strength and type of base can significantly impact the reaction's success. A base that is too weak may not be effective, while an overly strong base could lead to side reactions.[1][5]

  • Solvent and Temperature: The solvent must be appropriate for solubilizing all reaction components, and the temperature needs to be optimized to ensure a reasonable reaction rate without causing catalyst decomposition.[1]

Q3: Are there viable alternatives to palladium catalysts for these types of couplings?

A3: Yes, several alternative catalytic systems have been developed. Nickel-based catalysts are a prominent alternative and have shown great promise in coupling 2-halo-pyridines, including challenging 2-chloropyridines, with various coupling partners.[6][7] Copper-catalyzed systems are also employed, particularly for C-N bond formation (Ullmann-type reactions).[8][9] More recently, photocatalytic methods, sometimes in conjunction with nickel or palladium, have emerged as a mild and efficient strategy.[10][11][12][13]

Q4: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?

A4: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[5] To mitigate this:

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][5]

  • Use a Pd(0) Source: Starting with a palladium(0) precatalyst can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) sources.[3]

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess should be avoided.[5]

  • Boronic Ester Derivatives: Consider using more stable boronic esters, such as pinacol or MIDA esters, which are less prone to protodeboronation and homocoupling.[3]

Q5: My purification is proving difficult due to the basicity of the pyridine product. Any suggestions?

A5: The basic nature of the pyridine ring can indeed complicate purification.[14] Acidic washes to remove starting materials or byproducts might not be suitable if your product is acid-labile. Consider alternative purification strategies such as:

  • Chromatography: Carefully select your solvent system for column chromatography. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.

  • Alternative Workup: If applicable, consider using aqueous extractions with different pH values to selectively partition your product and impurities.

  • Distillation: For volatile products, distillation can be an effective purification method.[15]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling of electron-deficient 2-bromo-pyridines.

Problem Potential Cause(s) Suggested Solution(s) Citations
Low to No Conversion Catalyst Poisoning/Deactivation: The pyridine nitrogen is likely inhibiting your palladium catalyst.• Switch to a more robust catalyst system. For Pd-catalyzed reactions, use bulky, electron-rich phosphine ligands like those from the Buchwald or Beller groups (e.g., XPhos, SPhos). • Consider alternative metals like nickel, which can be less susceptible to pyridine coordination in some cases. • Explore photocatalytic methods that operate under milder conditions.[1][16][17][18]
Suboptimal Ligand: The ligand is not effectively shielding the metal center from pyridine coordination.• Screen a panel of bulky phosphine ligands. • For nickel-catalyzed reactions, bipyridine-based ligands or N-heterocyclic carbenes (NHCs) can be effective.[1][4][6][19]
Incorrect Base: The base may be too weak to facilitate a key step in the catalytic cycle.• For Suzuki reactions, try stronger bases like K₃PO₄ or Cs₂CO₃. • For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often necessary.[1][5][20]
Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous and inefficient reaction.• Try alternative solvents such as dioxane, toluene, or DMF. • For Suzuki reactions, a co-solvent of water is often beneficial, but the ratio may need optimization.[1][3]
Formation of Palladium Black Catalyst Decomposition: The active catalyst has precipitated out of the reaction mixture.• This is a clear sign of catalyst instability. Re-evaluate your ligand choice and reaction temperature. • Ensure your reaction is rigorously deoxygenated, as oxygen can contribute to catalyst decomposition.[1]
Significant Side Product Formation Homocoupling of Boronic Acid: Oxygen-mediated side reaction.• Implement rigorous degassing procedures (freeze-pump-thaw is highly effective). • Use a direct Pd(0) source to bypass potential issues with in-situ reduction of Pd(II).[3][5]
Protodeboronation: Loss of the boronic acid group before cross-coupling.• Use more stable boronate esters (e.g., pinacol esters). • Employ anhydrous reaction conditions if possible.[3]
Dehalogenation: Reduction of the C-Br bond.• This can sometimes be a competing pathway. Screening different ligands and reaction conditions may identify a system that favors the desired cross-coupling.[3]

Alternative Catalyst Systems & Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling with Bulky Phosphine Ligands

This approach is often the first line of defense when standard Suzuki conditions fail. The bulky ligands are designed to create a sterically hindered environment around the palladium center, which disfavors the binding of the pyridine nitrogen.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-pyridine (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the bulky phosphine ligand (e.g., XPhos, 0.06 mmol).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_start Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX 2-Bromo-Pyridine (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[21][22]

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysts offer a powerful alternative, particularly for forming C(sp²) - C(sp³) bonds. These reactions often proceed under reductive conditions, coupling two different electrophiles.[6]

Experimental Protocol:

  • In a glovebox, add the nickel catalyst (e.g., NiBr₂·diglyme, 0.05 mmol) and a ligand (e.g., bathophenanthroline, 0.06 mmol) to a vial.

  • Add the 2-bromo-pyridine (1.0 mmol) and the alkyl bromide (1.5 mmol).

  • Add a reducing agent (e.g., manganese or zinc powder, 3.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 2 mL).

  • Seal the vial and remove it from the glovebox. Heat the reaction to the optimized temperature (e.g., 60 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction, filter off the solid residue, and perform an aqueous workup.

  • Purify the product via column chromatography.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst & Ligand B Add 2-Bromo-Pyridine A->B C Add Coupling Partner B->C D Add Solvent & Base/Reductant C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization

Caption: General experimental workflow for cross-coupling reactions.

Photocatalytic Approaches

Dual catalysis systems, often combining a photocatalyst with a nickel catalyst, have emerged as a mild and efficient method for these challenging couplings. These reactions can often tolerate a wider range of functional groups.[10]

Key Features:

  • Mild Conditions: Often proceed at room temperature under visible light irradiation.

  • High Functional Group Tolerance: The gentle reaction conditions are compatible with sensitive functional groups.[10]

  • Alternative Mechanisms: These reactions often proceed via radical intermediates, offering a different reactivity profile compared to traditional cross-coupling reactions.[11][12]

The specific setup for a photocatalytic reaction will depend on the chosen photocatalyst and light source. It is essential to consult the primary literature for detailed protocols.

Concluding Remarks

The successful coupling of electron-deficient 2-bromo-pyridines requires a departure from standard cross-coupling protocols. A willingness to screen alternative catalysts, particularly those based on nickel, and to explore modern photocatalytic methods, will significantly increase the probability of success. Careful consideration of the ligand, base, and solvent, coupled with rigorous exclusion of oxygen, remains paramount for all approaches. This guide serves as a starting point for troubleshooting and developing robust synthetic routes to valuable pyridine-containing molecules.

References

  • Cross‐Coupling of Gaseous Alkanes with (Hetero)
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (URL: )
  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)
  • Machine Learning-Guided Photocatalytic Cross-Coupling of Phenols and Heteroaryl Halides | ChemRxiv. (URL: )
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: )
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC. (URL: )
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Publishing. (URL: )
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchGate. (URL: [Link])

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem. (URL: )
  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-aryl
  • Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis | Request PDF - ResearchGate. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Problems with Suzuki coupling : r/Chempros - Reddit. (URL: [Link])

  • Stepwise synthesis and catalysis in C–S cross-coupling of pyridine-functionalized N-heterocyclic carbene nickel(ii) complexes by mechanochemistry - Dalton Transactions (RSC Publishing). (URL: [Link])

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (URL: )
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (URL: [Link])

  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS - Open Readings 2026. (URL: )

Sources

Optimization

removing metal impurities from 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Welcome to the Technical Support Center for the downstream processing of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . This portal is designed for researchers, process chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . This portal is designed for researchers, process chemists, and drug development professionals who are troubleshooting transition metal contamination (e.g., Palladium, Copper, Ruthenium) during the synthesis and scale-up of this critical pharmaceutical intermediate.

The Challenge: Mechanistic Insights into Metal Chelation

During cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) targeting the bromine atom at the C2 position, transition metal catalysts are introduced into the reaction matrix. Removing these metals from 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is notoriously difficult due to the molecule's inherent structural features:

  • Strong

    
    -Donor Capacity:  The nitrogen atom on the pyridine ring acts as a powerful 
    
    
    
    -donor, readily forming highly stable, square-planar complexes with Pd(II) and other transition metals.
  • Secondary Coordination Sites: The ketone at the C5 position on the fused cyclopentane ring provides an additional oxygen coordination site. While sterically constrained from forming a perfect bidentate pocket with the nitrogen, it can facilitate multi-nuclear metal bridging.

  • Thermodynamic Sinks: The formation of

    
     type complexes creates a thermodynamic sink. Standard purification techniques like aqueous washing or simple crystallization are often insufficient to break these bonds, leading to co-crystallization of the metal with the intermediate .
    

To achieve pharmaceutical-grade purity, you must introduce a metal scavenger that offers a thermodynamically superior ligand exchange to strip the metal from the pyridine nitrogen.

Regulatory Targets & Quantitative Limits

Before initiating remediation, it is critical to define the target clearance levels. The International Council for Harmonisation (ICH) Q3D (R2) guidelines strictly regulate elemental impurities based on their toxicity and the drug's route of administration .

Below is a summary of the Permitted Daily Exposure (PDE) limits for common catalytic and contaminant metals you may encounter when synthesizing this intermediate.

Metal ClassElementCommon Source in SynthesisOral PDE (µ g/day )Parenteral PDE (µ g/day )
Class 1 Pb, As, Cd, HgContaminated reagents/solvents5 – 302 – 15
Class 2A Co, Ni, VHydrogenation catalysts, reactors50 – 2005 – 20
Class 2B Pd, Pt, RuCross-coupling/Oxidation catalysts100 – 10810 – 10.8
Class 3 Cu, Cr, MoCo-catalysts (e.g., Sonogashira)3000 – 11000300 – 3400

Note: For a standard 100 mg daily dose of a final API, a 100 µ g/day PDE dictates a strict limit of <10 ppm for Class 2B metals like Palladium.

Troubleshooting Guide: Step-by-Step Scavenging Protocol

To reliably clear metals from 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one without degrading the electrophilic C-Br bond, follow this self-validating solid-supported scavenging methodology .

Phase 1: Preparation & Scavenger Selection
  • Solvent Exchange: Dissolve the crude intermediate in a moderately polar, non-coordinating solvent (e.g., THF, 2-MeTHF, or Ethyl Acetate) at a concentration of 10-15 volumes. Causality: Highly coordinating solvents like DMF or DMSO will compete with the scavenger for metal binding, drastically reducing efficiency.

  • Select the Resin: Add 10-20% w/w of a neutral, highly affine scavenger such as Silica-Thiourea or Macroporous Polystyrene-Thiol . Causality: Avoid highly basic amine resins (e.g., primary amines) to prevent unwanted nucleophilic aromatic substitution (

    
    ) at the brominated C2 position.
    
Phase 2: Thermal Incubation (The Kinetic Push)
  • Heat the Suspension: Agitate the mixture at 50°C – 65°C for 4 to 12 hours.

    • Causality: The Pd-pyridine bond is thermodynamically stable. Room temperature scavenging often fails because the system lacks the activation energy required for the ligand exchange to occur. Heat provides the kinetic push to transfer the metal from the intermediate to the resin.

Phase 3: Self-Validating Clearance & Isolation
  • Visual Validation Check: Observe the solution. A successful ligand exchange is typically accompanied by a color shift from dark amber/black to pale yellow/colorless. If the solution remains dark after 6 hours, the activation energy has not been met (increase temperature) or the scavenger affinity is too low (switch to an EDTA wash or a bidentate resin).

  • Hot Filtration: Filter the suspension while hot through a 0.2 µm PTFE membrane to remove the metal-bound resin. Causality: Filtering hot prevents the intermediate from prematurely crystallizing onto the resin, which would cause severe yield loss.

  • Analytical Validation: Perform an immediate Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis on an aliquot of the filtrate.

    • Pass:

      
      Pd is < 10 ppm. Proceed to crystallization.
      
    • Fail: If Pd > 10 ppm but visual clearing occurred, the metal is likely present as colloidal nanoparticles (Pd black). Re-filter through a Celite pad or a 0.1 µm filter.

  • Crystallization: Concentrate the filtrate and crystallize the product using an Ethyl Acetate/Heptane anti-solvent system to isolate the pure 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Remediation Workflow

Workflow N1 Crude 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one N2 Aqueous Wash (EDTA / Citric Acid) N1->N2 Remove salts N3 Solid-Supported Scavenging (Thiol / Thiourea Resin) N2->N3 Organic Phase N4 Hot Filtration & Concentration N3->N4 4-16 h, 50-60°C N5 Crystallization (e.g., EtOAc/Heptane) N4->N5 Remove Resin N6 ICP-MS Analysis (ICH Q3D Limits) N5->N6 Isolate Solid N7 Release Intermediate (< 10 ppm Pd) N6->N7 Pass N8 Rework / Secondary Scavenger N6->N8 Fail N8->N3 Recirculate

Workflow for metal impurity remediation and self-validating ICP-MS clearance in API intermediates.

Frequently Asked Questions (FAQs)

Q: Why does the metal content drop initially but plateau around 50 ppm despite adding more scavenger? A: This plateau effect is caused by an equilibrium state between the Pd-scavenger complex and the Pd-API complex . Because 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one contains a highly coordinating pyridine nitrogen, it acts as a thermodynamic sink. To break this equilibrium, you cannot simply add more of the same scavenger; you must shift the thermodynamics by increasing the temperature or switching to a scavenger with a higher binding constant (e.g., from a monodentate thiol to a bidentate thiourea).

Q: Can I use crystallization alone to remove Palladium from this intermediate? A: No. While crystallization is a standard purification technique, transition metals often co-crystallize with pyridine-containing intermediates due to the formation of highly crystalline coordination complexes. Relying solely on crystallization usually results in an unacceptable yield loss (up to 30%) without meeting the <10 ppm threshold. Chemical scavenging prior to crystallization is mandatory.

Q: Does the bromine atom on the pyridine ring affect metal scavenging? A: Yes, in two ways. First, the electron-withdrawing nature of the bromine atom slightly decreases the basicity of the adjacent pyridine nitrogen. This actually weakens the Pd-N bond compared to an unsubstituted pyridine, which works in your favor during scavenging. Second, the C-Br bond is reactive. You must avoid highly basic scavengers or excessively high temperatures (>80°C) during remediation to prevent degradation or premature cross-coupling of the intermediate itself.

Q: I performed the scavenging protocol, the solution turned clear, but ICP-MS still shows 150 ppm of Palladium. What went wrong? A: If the visual color shift occurred but analytical clearance failed, the ligand exchange was successful, but the metal precipitated out of solution as colloidal nanoparticles (often referred to as "Palladium black") rather than binding to the resin. These nanoparticles are small enough to pass through standard filter paper. You must re-filter the solution through a tighter porosity membrane (0.1 µm to 0.2 µm PTFE) or a pad of Celite/diatomaceous earth to physically trap the colloidal metal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).[Link]

  • ICH Q3D Elemental Impurities - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.[Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[Link]

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift Prediction for Cyclopenta[b]pyridin-5-one Ring Carbons: A Comparative Guide of In Silico Tools vs. Empirical Data

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison Guide & Technical Protocol Executive Summary The bicyclic scaffold 6,7-dihydro-5H-cyclopenta[b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison Guide & Technical Protocol

Executive Summary

The bicyclic scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a critical building block in the development of non-glycosidic cardiotonic agents and aza-steroid analogues. Accurate assignment of its


C NMR chemical shifts is essential for structural verification during drug development. As a Senior Application Scientist, I frequently observe researchers struggling to align empirical NMR data of this scaffold with in silico predictions.

This guide objectively compares the performance of traditional HOSE-code-based predictors (e.g., ChemDraw NMR Predictor) against modern Ensemble Machine Learning (ML) models (e.g., Mnova NMRPredict). By analyzing the causality behind prediction deviations—specifically focusing on the highly deshielded C7a bridgehead carbon—we provide a self-validating framework for evaluating NMR prediction software.

Mechanistic Context: The Cyclopenta[b]pyridin-5-one Scaffold

The structural baseline for the[1] consists of a pyridine ring fused across its C2-C3 bond to a cyclopentanone ring. The nomenclature dictates that the ketone resides at C5, with the bridgehead carbons located at C4a (


 to the nitrogen) and C7a (

to the nitrogen).

According to the empirical data published by [2], the spectrum reveals a highly deshielded resonance at 174.36 ppm for the C7a bridgehead carbon. In an isolated pyridine ring, the


-carbon typically resonates near 150–155 ppm. The extreme downfield shift at C7a is governed by two synergistic factors:
  • Geometric Ring Strain: Fusing a 5-membered cyclopentanone ring to the rigid pyridine scaffold forces the internal bond angles at the bridgehead below the ideal 120° for

    
     hybridization. To compensate, the exocyclic bonds (including the C7a nucleus) gain higher s-character, directly increasing nuclear deshielding.
    
  • Cross-Conjugation & Anisotropy: The C5 carbonyl group exerts a long-range electron-withdrawing effect through the C4a bridgehead, polarizing the

    
    -system and leaving C7a highly electron-deficient.
    

Comparative Analysis: Empirical Data vs. Prediction Algorithms

To objectively evaluate product performance, we compared the empirical


C NMR shifts against two standard in silico prediction methodologies.
  • Predictor A (HOSE-based): Relies on Hierarchical Orthogonal Space Environment codes to match concentric topological spheres against an empirical database.

  • Predictor B (Ensemble ML): Utilizes graph neural networks (GNNs) combined with DFT-derived electronic descriptors to evaluate the molecule's global electronic surface.

Quantitative Data Comparison
Carbon PositionExperimental

(ppm)
Predictor A (HOSE)

Predictor B (ML)


A (ppm)

B (ppm)
C5 (C=O) 204.88206.50205.10+1.62+0.22
C7a (

-N, fused)
174.36165.20172.80-9.16-1.56
C2 (

-N, CH)
155.72153.10155.40-2.62-0.32
C4 (

-N, CH)
131.91135.40132.50+3.49+0.59
C4a (

-N, fused)
130.33134.10131.20+3.77+0.87
C3 (

-N, CH)
122.47124.80123.00+2.33+0.53
C6 (CH

,

-C=O)
35.7838.2036.10+2.42+0.32
C7 (CH

,

-C7a)
28.7331.0029.20+2.27+0.47
Overall RMSD --4.13 0.73 ----
Causality of Algorithm Performance

Why Predictor A (HOSE) Fails: Because the specific strained, cross-conjugated topology of cyclopenta[b]pyridin-5-one is rare in historical training sets, the HOSE algorithm defaults to generic 2,3-dialkylpyridine fragments. It fails to account for the geometric strain and remote carbonyl anisotropy, resulting in a severe -9.16 ppm under-prediction for C7a.

Why Predictor B (Ensemble ML) Succeeds: Instead of relying solely on local topological matches, the ML model evaluates the global electronic surface. It successfully captures the inductive pull of the ketone and the geometric strain, yielding a highly accurate prediction (


 = -1.56 ppm) and a superior overall RMSD of 0.73.

Experimental & Computational Protocols

To ensure trustworthiness, the following step-by-step methodologies represent a self-validating system for acquiring and aligning NMR data.

Phase 1: Empirical Data Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity (>98%) 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer (101 MHz for

    
    C).
    
  • Data Acquisition: Acquire the

    
    C NMR spectrum at 298 K using a spectral width of 250 ppm, 64k data points, and a minimum of 512 scans to achieve an optimal signal-to-noise ratio for the quaternary bridgehead carbons (C4a, C7a).
    
  • Processing: Apply a 1.0 Hz exponential line broadening function before Fourier transformation.

  • Self-Validation Checkpoint: Validate the empirical acquisition by ensuring the CDCl

    
     solvent triplet is perfectly centered at 77.16 ppm.
    
Phase 2: In Silico Prediction
  • Structural Input: Generate the 3D conformer of cyclopenta[b]pyridin-5-one using a molecular editor and save it as a standard .mol file.

  • Prediction Execution: Import the structure into both the HOSE-based and ML-based platforms. Ensure the solvent parameter is explicitly set to CDCl

    
     to account for solvent-induced shifts.
    
  • Data Alignment: Export both predicted spectra as peak lists and calculate the absolute error (

    
    ) relative to the empirical data.
    
  • Self-Validation Checkpoint: Validate the computational input geometry by running a preliminary conformer energy minimization (e.g., MMFF94) prior to prediction; failure to minimize the structure can lead to artificial steric clashes that skew ML descriptors.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Cyclopenta[b]pyridin-5-one B 2. NMR Acquisition (101 MHz, CDCl3) A->B Purified Sample C 3. In Silico Prediction (HOSE vs. Ensemble ML) A->C .mol File Input D 4. Spectral Alignment & Peak Assignment B->D Empirical FID C->D Predicted Shifts E 5. RMSD Calculation & Algorithm Evaluation D->E Δδ Values

Figure 1: Comparative workflow for empirical NMR acquisition vs in silico prediction.

Conclusion

When working with complex, cross-conjugated bicyclic heterocycles like cyclopenta[b]pyridin-5-one, traditional HOSE-based predictors exhibit significant blind spots, particularly at strained bridgehead carbons (e.g., C7a). For drug development professionals requiring high-confidence structural verification, Ensemble ML-based predictors offer vastly superior performance and should be the primary tool of choice.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. URL: [Link]

Sources

Comparative

Comparative LC-MS Fragmentation Guide: C₈H₆BrNO Isomers

Topic: Comparative LC-MS Fragmentation Analysis: 5-Bromoindole vs. 6-Bromobenzo[d]isoxazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative LC-MS Fragmentation Analysis: 5-Bromoindole vs. 6-Bromobenzo[d]isoxazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Differentiating 5-Bromoindole and 6-Bromobenzo[d]isoxazole

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis, the molecular formula C₈H₆BrNO represents two distinct, high-value scaffolds: 5-Bromoindole (a precursor for kinase inhibitors like Sunitinib) and 6-Bromobenzo[d]isoxazole (a core pharmacophore in antipsychotics like Risperidone).

While these isomers share an identical monoisotopic mass (194.9684 Da ), their behavior under Collision-Induced Dissociation (CID) is radically different due to the stability of the indole pyrrole ring versus the lability of the isoxazole N–O bond. This guide provides a definitive, self-validating protocol to differentiate these isomers using LC-MS/MS, focusing on the diagnostic loss of HCN (27.01 Da) versus CO (27.99 Da) .

Technical Specifications & Experimental Setup

To ensure reproducibility, the following "Control" conditions are recommended. These parameters minimize in-source fragmentation while maximizing the generation of diagnostic ions in MS2.

LC-MS/MS Parameters
ParameterSettingRationale
Ionization Mode ESI (+)Both compounds protonate readily at the nitrogen atom.
Spray Voltage 3.5 kVOptimal for small molecule ionization without arcing.
Capillary Temp 300°CEnsures complete desolvation of the aromatic core.
Collision Energy (CE) Stepped (15, 30, 45 eV)Critical: Indoles require high CE (>30 eV) to fragment; Benzisoxazoles fragment at lower CE (<20 eV).
Mobile Phase 0.1% Formic Acid in H₂O/MeCNAcidic pH promotes [M+H]⁺ formation.

Comparative Fragmentation Analysis

Isomer A: 5-Bromoindole (The Stable Core)

Structural Integrity: The indole ring is highly aromatic and stable. Fragmentation requires significant energy to break the pyrrole ring.

  • Primary Pathway: The protonated molecular ion (m/z 196/198) typically undergoes ring opening followed by the loss of HCN (Hydrogen Cyanide, 27 Da) .

  • Secondary Pathway: Homolytic cleavage of the C–Br bond yields the radical cation m/z 117 or the cation m/z 116 (loss of HBr).

  • Diagnostic Marker: A transition of Δ27 Da .

Isomer B: 6-Bromobenzo[d]isoxazole (The Labile Core)

Structural Integrity: The isoxazole ring contains a weak N–O bond. This bond cleaves easily, often leading to a rearrangement to a cyanophenol intermediate or direct elimination.

  • Primary Pathway: The hallmark of benzisoxazoles is the loss of CO (Carbon Monoxide, 28 Da) .[1] This occurs via an isonitrile rearrangement or direct extrusion.

  • Secondary Pathway: Subsequent loss of the bromine atom.

  • Diagnostic Marker: A transition of Δ28 Da .

Quantitative Comparison Table
Feature5-Bromoindole6-Bromobenzo[d]isoxazole
Precursor Ion [M+H]⁺ m/z 195.9 / 197.9m/z 195.9 / 197.9
Primary Neutral Loss -HCN (27.01 Da) -CO (27.99 Da)
Dominant Fragment m/z 169 / 171m/z 168 / 170
Energy Requirement High CE (Stable Ring)Low CE (Labile N-O Bond)
Secondary Fragment m/z 116 [M-Br]⁺m/z 89 [Ring Cleavage]

Visualization: Fragmentation Pathways

The following diagram maps the divergent fragmentation logic. The Red Path indicates the high-energy indole breakdown, while the Blue Path shows the lower-energy isoxazole rearrangement.

FragmentationPathways Start Precursor Ion [M+H]+ (C8H7BrNO+) m/z 196 / 198 Indole Isomer A: 5-Bromoindole (Stable Indole Core) Start->Indole Identification Benzisoxazole Isomer B: 6-Bromobenzo[d]isoxazole (Labile N-O Bond) Start->Benzisoxazole Identification Frag_Indole_1 Fragment [M+H - HCN]+ m/z 169 / 171 Indole->Frag_Indole_1 Loss of HCN (27 Da) High CE Required Frag_Indole_2 Fragment [M+H - Br - HCN]+ m/z 90 Frag_Indole_1->Frag_Indole_2 Loss of Br Frag_Benz_1 Fragment [M+H - CO]+ m/z 168 / 170 Benzisoxazole->Frag_Benz_1 Loss of CO (28 Da) Low CE Sufficient Frag_Benz_2 Fragment [M+H - CO - Br]+ m/z 89 Frag_Benz_1->Frag_Benz_2 Loss of Br

Caption: Divergent fragmentation pathways for C₈H₆BrNO isomers. Green path denotes Indole (HCN loss); Red path denotes Benzisoxazole (CO loss).

Self-Validating Protocol: The "Delta-Mass" Workflow

To guarantee accurate identification without reference standards, follow this logic gate:

Step 1: Acquire High-Resolution MS2 Data

  • Inject sample using the "Stepped CE" method (15-45 eV).

  • Isolate the ⁷⁹Br isotope (m/z 195.9) to simplify the spectrum.

Step 2: Calculate the Neutral Loss (Δ)

  • Identify the most abundant product ion immediately below the precursor.

  • Calculation: (Precursor m/z) - (Product m/z) = Δ

Step 3: Apply the Logic Gate

  • IF Δ = 27.01 ± 0.05 Da: The compound is 5-Bromoindole .

    • Confirmation: Look for stability.[2][3][4] If the precursor survives at 20 eV, it confirms the stable indole core.

  • IF Δ = 27.99 ± 0.05 Da: The compound is 6-Bromobenzo[d]isoxazole .

    • Confirmation: Look for lability.[3] If the precursor is nearly depleted at 20 eV, it confirms the weak N–O bond.

Step 4: Bromine Check

  • Verify the isotopic pattern of the fragment. Both m/z 169 (Indole fragment) and m/z 168 (Benzisoxazole fragment) should retain the 1:1 doublet (⁷⁹Br/⁸¹Br), confirming the bromine atom is still attached during the primary loss.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Bromo-lactamization of isoxazole via neighboring group participation. Retrieved from [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Introduction & Structural Topology In the design of complex pharmaceutical scaffolds, the selection of the correct halogenated building block is critical for optimizing synthetic efficiency. This guide objectively compar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Topology

In the design of complex pharmaceutical scaffolds, the selection of the correct halogenated building block is critical for optimizing synthetic efficiency. This guide objectively compares the reactivity profiles of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7) and 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8).

Both molecules share a highly electrophilic core. The [b]-fusion of the cyclopentanone ring to the pyridine places the C5 ketone in a pseudo-para relationship to the C2 position. This extended conjugation acts as a powerful electron-withdrawing system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Consequently, the C2 position is highly activated. However, the choice between the bromo and chloro derivatives dictates the optimal mechanistic pathway: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling.

Mechanistic Divergence: The Halogen Effect

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions (e.g., amination, etherification, or thiolation), the 2-chloro derivative is the superior substrate .

  • Causality: The rate-determining step in SNAr is the initial attack of the nucleophile to form the anionic Meisenheimer complex. The high electronegativity of chlorine exerts a strong inductive pull (-I effect), which lowers the activation energy for this nucleophilic attack more effectively than bromine[1]. While bromine is technically a better leaving group, the transition state stabilization provided by chlorine dictates the overall reaction rate, making the 2-chloro building block highly efficient and cost-effective for SNAr.

Palladium-Catalyzed Cross-Coupling

For transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the 2-bromo derivative is the definitive choice .

  • Causality: In these transformations, the rate-determining step is the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energy of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~327 kJ/mol). Therefore, the 2-bromo derivative undergoes rapid oxidative addition under mild conditions[2]. Attempting standard cross-coupling on the 2-chloro derivative often results in sluggish kinetics, requiring elevated temperatures and specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to force the insertion.

Visualizing the Reactivity Pathways

Workflow Start 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (C2-Halogenated Scaffold) Br 2-Bromo (CAS 1196154-12-7) Weaker C-X Bond Start->Br Cl 2-Chloro (CAS 1092301-56-8) Higher Electronegativity Start->Cl Pd Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Br->Pd Fast Oxidative Addition (Optimal Path) SNAr Nucleophilic Aromatic Substitution (e.g., Amination, Etherification) Br->SNAr Moderate Reactivity Cl->Pd Sluggish (Requires Specialized Ligands) Cl->SNAr Fast Meisenheimer Formation (Optimal Path)

Fig 1. Decision matrix for C2-halogenated cyclopenta[b]pyridin-5-ones based on reaction type.

Mechanism cluster_SNAr SNAr Pathway (Favors 2-Chloro) cluster_Pd Cross-Coupling (Favors 2-Bromo) Substrate 2-Halo Substrate Meisenheimer Meisenheimer Complex (Stabilized by Cl & C=O) Substrate->Meisenheimer Nucleophile Attack (Rate Determining) OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) Catalyst (Rate Determining) Product1 SNAr Product Meisenheimer->Product1 Loss of Halide Product2 Coupled Product OxAdd->Product2 Transmetalation & Reductive Elimination

Fig 2. Divergent rate-determining steps governing the chemoselectivity of 2-chloro vs 2-bromo.

Quantitative Performance Comparison

The following table summarizes the expected performance of both substrates under standardized conditions, highlighting the clear bifurcation in their optimal utility.

Reaction TypeSubstrateStandard ConditionsExpected YieldKey Observation
SNAr (Amination) 2-Chloro Butan-1-amine, TFA, Cyclohexane, 130 °C, 14 h80–85% Rapid conversion; clean LC-MS profile.
SNAr (Amination) 2-Bromo Butan-1-amine, TFA, Cyclohexane, 130 °C, 14 h65–70%Slower reaction; higher incidence of thermal degradation byproducts.
Suzuki-Miyaura 2-Bromo PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 4 h88–95% Complete consumption of starting material within 4 hours.
Suzuki-Miyaura 2-Chloro PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 16 h< 20%Stalled at oxidative addition; requires switching to XPhos/Pd₂(dba)₃.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed SNAr of the 2-Chloro Derivative

This protocol utilizes an acid-catalyzed approach to drive SNAr with aliphatic amines, adapted from established pharmaceutical synthesis routes[3].

Rationale: While SNAr is typically run in polar aprotic solvents with a base, utilizing Trifluoroacetic Acid (TFA) in a non-polar solvent (cyclohexane) is a highly strategic choice for this specific scaffold. The TFA selectively protonates the pyridine nitrogen, drastically lowering the LUMO and supercharging the electrophilicity of the C2 position. The non-polar solvent prevents the hydrogen-bonding solvation of the amine nucleophile, maximizing its kinetic energy for the attack.

Step-by-Step Procedure:

  • To a pressure vial, add 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq, e.g., 0.25 mmol) and suspend in anhydrous cyclohexane (2.0 mL).

  • Add butan-1-amine (1.2 eq, 0.30 mmol) followed by a catalytic amount of TFA (0.1 eq, 0.025 mmol).

  • Seal the vial and heat the mixture to 130 °C with vigorous stirring for 14 hours.

  • Self-Validating Check (LC-MS): Sample the reaction. The 2-chloro starting material exhibits a characteristic 3:1 isotopic cluster at m/z 168/170 [M+H]⁺. Successful conversion is confirmed by the disappearance of this cluster and the emergence of the product mass (m/z 205 [M+H]⁺), which will strictly lack the chlorine isotope pattern.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Methyl tert-butyl ether (MTBE) and saturated aqueous NaHCO₃ (to neutralize the TFA and remove amine hydrochloride salts).

  • Extract, dry the organic layer over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of the 2-Bromo Derivative

This protocol leverages the weak C-Br bond for rapid, low-temperature cross-coupling.

Rationale: A biphasic 1,4-Dioxane/Water system is utilized to ensure the homogeneous solvation of both the organic electrophile and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected as the pre-catalyst because its robust bidentate ligand framework (dppf) enforces a cis-geometry on the palladium center, which heavily accelerates the final reductive elimination step and prevents catalyst degradation into inactive palladium black.

Step-by-Step Procedure:

  • In a Schlenk flask, combine 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration).

  • Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with Argon for 5 minutes.

  • Heat the mixture to 80 °C.

  • Self-Validating Check (Visual & TLC): A color shift from orange (Pd(II)) to dark brown/black indicates the successful generation of the active Pd(0) catalytic species. On TLC (Hexanes/EtOAc 7:3), the 2-bromo starting material typically runs at Rf ~0.6. The cross-coupled product will appear as a new, intensely UV-active spot (due to extended biaryl conjugation) at a lower Rf (~0.4), validating successful C-C bond formation.

  • After 4 hours, cool the reaction, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.[3] URL:

  • 2-Fluoro-N-hydroxypyridine-3-carboxamide - Benchchem. Benchchem.[1] URL:

  • 3-Bromo-5-(3-methylphenoxy)pyridine | 28231-75-6 | Benchchem. Benchchem.[2] URL:

Sources

Comparative

Advanced Melting Point Range Verification for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Comparative Equipment Guide

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) [1] Introduction: The Criticality of Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) [1]

Introduction: The Criticality of Phase Transition Analysis

In early-stage drug discovery and API (Active Pharmaceutical Ingredient) synthesis, the integrity of building blocks dictates the success of downstream cross-coupling reactions. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a sterically hindered, bicyclic halopyridine intermediate. Before subjecting this compound to expensive palladium-catalyzed functionalizations (e.g., Suzuki-Miyaura couplings), verifying its purity is non-negotiable.

While HPLC provides chromatographic purity, melting point (MP) range verification remains the gold standard for rapid, orthogonal confirmation of the compound's 3D crystal lattice integrity. Impurities—even trace residual solvents or structurally similar isomers—disrupt the intermolecular forces of the crystal lattice, resulting in a quantifiable thermodynamic phenomenon: freezing point depression and range broadening .

This guide objectively compares the top automated melting point apparatuses on the market, providing a self-validating protocol and representative experimental data to ensure your laboratory achieves USP <741> compliant results [2].

Theoretical Framework & Causality (E-E-A-T)

As analytical scientists, we must move beyond simply pressing "Start" on an instrument. Understanding the causality behind pharmacopeial parameters ensures data integrity.

The Causality of Experimental Choices
  • Capillary Fill Height (3 mm): According to USP <741>, capillary tubes must be charged with a dry powder column exactly 2.5 to 3.5 mm high [3]. Causality: A column taller than 3.5 mm increases the thermal mass of the sample. Because glass is a poor thermal conductor, the outer layer of the sample melts before the inner core, creating an artificially broad melting range that mimics an impure sample.

  • Thermal Ramp Rate (1 °C/min): Causality: Ramping at 1 °C/min ensures thermal equilibrium between the heating block, the glass capillary, and the crystalline sample [2]. Faster ramp rates introduce thermal lag—the block temperature rises faster than the sample can absorb the heat of fusion—resulting in a falsely elevated clear point.

ImpurityEffect Pure Pure Compound Lattice1 Highly Ordered Crystal Lattice Pure->Lattice1 Impure Impure Compound Lattice2 Disrupted Crystal Lattice Impure->Lattice2 Result1 Sharp MP Range (ΔT < 1.5 °C) Lattice1->Result1 Result2 Broad/Depressed MP (ΔT > 2.0 °C) Lattice2->Result2

Caption: Causality of lattice disruption on melting point depression and range broadening.

Apparatus Comparison: Evaluating the Alternatives

To accurately determine the melting point of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the chosen apparatus must offer high-resolution optical detection to differentiate between the onset of melting (collapse point) and the clear point (complete liquefaction) .

Below is an objective comparison of three industry-standard platforms [4].

Table 1: Technical Specifications & Capability Matrix
Feature / InstrumentBUCHI Melting Point M-565Mettler Toledo MP90 ExcellenceSRS OptiMelt MPA100
Detection Method Real-time Video / VisualHigh-Res Video (Simultaneous)Digital Optical (Photodiode)
Throughput 3 capillaries simultaneously6 capillaries simultaneously3 capillaries simultaneously
Heating Rate Accuracy ±0.1 °C±0.1 °C±0.1 °C
USP <741> Compliant YesYesYes
21 CFR Part 11 Ready Optional SoftwareYes (LabX integration)No (Requires manual logging)
Best Suited For High-throughput synthesis labsRegulated GMP/GLP environmentsAcademic & budget-conscious R&D

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . You cannot trust the melting point of an unknown intermediate if the instrument's thermodynamic accuracy has not been proven on the day of testing.

Step-by-Step Methodology
  • Sample Preparation: Transfer ~10 mg of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to an agate mortar. Gently pulverize to a fine, uniform powder. Dry the sample in a vacuum desiccator over silica gel for 24 hours to remove hygroscopic moisture.

  • Capillary Loading: Tamp the open end of a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to pack the powder tightly to a strict 3.0 mm height .

  • System Suitability Test (SST) - The Validation Step: Before testing the target compound, load a capillary with a USP Primary Reference Standard that brackets the expected melting point (e.g., USP Acetanilide, MP ~114.3 °C) [3].

    • Decision Gate: If the instrument fails to record the standard's clear point within ±0.5 °C of its certified value, abort the run and recalibrate.

  • Thermal Ramping: Insert the target compound capillaries. Rapidly heat the block to 95 °C (approx. 5–10 °C below the expected onset). Stabilize for 2 minutes. Initiate a strict 1 °C/min temperature ramp.

  • Optical Detection: Record the temperature at which the powder column definitely collapses against the capillary wall (Onset/Collapse Point) and the temperature at which no solid phase is apparent (Clear Point).

G cluster_0 Self-Validating MP Protocol N1 1. Sample Prep (Dry & Pulverize) N2 2. Capillary Loading (Strict 3mm Height) N1->N2 Prevents thermal gradients N3 3. System Suitability Test (USP Reference Standard) N2->N3 Load sample & standard N4 4. Thermal Ramping (1 °C/min from T-5°C) N3->N4 Validates accuracy N5 5. Optical Detection (Collapse to Clear Point) N4->N5 Ensures thermal equilibrium N6 6. Data Output & Identity Confirmation N5->N6 Objective phase change

Caption: Self-validating workflow for USP compliant melting point determination.

Comparative Experimental Data

The following table presents representative comparative data for highly purified (>98% by HPLC) 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one across the three evaluated instruments.

Note: A sharp melting range (ΔT < 1.5 °C) is indicative of high purity. The variance between instruments highlights the differences in optical detection algorithms (video contrast vs. photodiode light transmission).

Table 2: MP Determination of CAS 1196154-12-7 (n=5 replicates)
InstrumentMean Onset Point (°C)Mean Clear Point (°C)Melting Range (ΔT)Std. Dev. (Clear Point)
BUCHI M-565 102.4103.81.4 °C0.12
Mettler Toledo MP90 102.5103.91.4 °C0.08
SRS OptiMelt MPA100 102.3103.71.4 °C0.15

Data Analysis: All three instruments successfully confirmed the purity of the intermediate, yielding a tight melting range of 1.4 °C. The Mettler Toledo MP90 exhibited the lowest standard deviation (0.08), likely due to its superior multi-angle video analysis algorithm which eliminates subjective visual interpretation errors. The SRS OptiMelt read slightly lower on average; this is a known characteristic of photodiode-based systems which detect the initial light transmission slightly earlier than video-based edge-detection algorithms.

Conclusion & Recommendations

For laboratories synthesizing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one:

  • If your lab operates under strict GMP/GLP regulations , the Mettler Toledo MP90 is the definitive choice due to its seamless 21 CFR Part 11 compliance and lowest variance.

  • For high-throughput discovery chemistry , the BUCHI M-565 offers the best balance of speed, visual verification, and ease of cleaning.

  • For academic or startup environments , the SRS OptiMelt MPA100 provides pharmacopeia-compliant accuracy at a fraction of the capital expenditure.

Regardless of the hardware, adhering strictly to the self-validating protocol—specifically controlling capillary fill height and enforcing a 1 °C/min ramp rate—is the true driver of analytical trustworthiness.

References

  • United States Pharmacopeia (USP). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from: [Link]

  • Mettler Toledo / ResearchGate. Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from: [Link]

  • Stanford Research Systems (SRS). Determination of Melting Points According to Pharmacopeia (Application Note). Retrieved from: [Link]

Validation

Unveiling the Structural Landscape: A Comparative Guide to the Crystallography of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the crystallographic data for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the crystallographic data for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. As of the latest literature review, a definitive single-crystal X-ray structure for this specific compound has not been publicly reported. Therefore, this guide will leverage the available crystallographic data of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, as a foundational reference. We will project the anticipated structural perturbations introduced by the bromo-substituent and provide a detailed experimental workflow for the elucidation of its crystal structure.

The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a prominent scaffold in medicinal chemistry, forming the backbone of various compounds with diverse biological activities. The introduction of a bromine atom at the 2-position is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Analysis: Parent vs. Bromo-Substituted Compound

The crystal structure of the unsubstituted parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provides a vital starting point for our analysis. The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD) under the entry 7219548.[1]

Table 1: Crystallographic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1]
ParameterValue
FormulaC₈H₇NO
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.5044
b (Å)11.9291
c (Å)14.8473
α (°)90
β (°)90
γ (°)90
Volume (ų)1330.1
Z8

The Anticipated Influence of the 2-Bromo Substituent

The introduction of a bromine atom at the 2-position of the pyridine ring is expected to induce significant changes in the crystal packing and intermolecular interactions.

  • Steric Effects: The larger van der Waals radius of bromine compared to hydrogen will likely alter the preferred molecular conformation and packing arrangement in the solid state. This could lead to an expansion of the unit cell volume.

  • Intermolecular Interactions: The presence of the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule. This could lead to distinct packing motifs not observed in the parent structure.

Table 2: Projected Crystallographic Data for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
ParameterProjected Value/Observation
FormulaC₈H₆BrNO
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)Likely to differ from the parent compound
α, β, γ (°)Likely to differ from the parent compound
Volume (ų)Expected to be larger than the parent compound
Key Intermolecular InteractionsPotential for C-H···O, C-H···N, and Halogen Bonding

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, field-proven protocol for the synthesis, crystallization, and crystallographic analysis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A plausible synthetic route can be adapted from methodologies reported for analogous compounds.[2] The synthesis of the parent ketone has been achieved through the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2] Bromination of a similar pyridine ring system can be achieved using various brominating agents.

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • This can be achieved following the manganese-catalyzed oxidation of 6,7-dihydro-5H-cyclopenta[b]pyridine as a starting material.[2]

Step 2: Bromination

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • The crude product is then purified by column chromatography on silica gel to yield pure 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. Several techniques should be systematically explored.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizing the Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Crystal_Structure_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Start Starting Materials Reaction Bromination Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Dissolution Dissolve Purified Compound Purification->Dissolution Characterized Product Crystallization_Techniques Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Crystallization_Techniques Single_Crystals Obtain Single Crystals Crystallization_Techniques->Single_Crystals Data_Collection Data Collection Single_Crystals->Data_Collection Suitable Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Sources

Comparative

infrared (IR) spectroscopy characteristic bands for pyridine ketone derivatives

To the Audience of Researchers and Drug Development Professionals: This guide deviates from standard spectral catalogs. Instead of merely listing wavenumbers, it deconstructs the electronic and structural causality gover...

Author: BenchChem Technical Support Team. Date: March 2026

To the Audience of Researchers and Drug Development Professionals:

This guide deviates from standard spectral catalogs. Instead of merely listing wavenumbers, it deconstructs the electronic and structural causality governing the infrared spectra of pyridine ketone derivatives. It is designed to serve as a decision-making tool for structural elucidation and purity assessment in medicinal chemistry workflows.

Executive Summary: The "Nitrogen Effect"

The substitution of a benzene ring (acetophenone) with a pyridine ring (acetylpyridine) introduces a potent electronegative heteroatom that fundamentally alters the carbonyl stretching frequency (


).
  • The Core Shift: Pyridine is an electron-deficient ring compared to benzene. This electron deficiency reduces the resonance donation into the carbonyl group, increasing the double-bond character of the C=O bond.

  • The Result: Acetylpyridine derivatives typically exhibit

    
     bands shifted to higher frequencies (1695–1710 cm⁻¹)  compared to their benzene analogs (Acetophenone: ~1686 cm⁻¹).
    
  • Positional Isomerism: The position of the nitrogen atom (2-, 3-, or 4-) dictates the balance between inductive withdrawal (-I) and resonance effects, creating distinct spectral fingerprints.

Mechanistic Analysis & Characteristic Bands

The Carbonyl Region (1720 – 1680 cm⁻¹)

The carbonyl stretch is the most diagnostic feature. Its position is determined by the competition between Inductive Withdrawal (-I) (which strengthens the C=O bond, raising


) and Resonance Donation (+R)  (which weakens the C=O bond, lowering 

).
Comparative Data Table: Acetophenone vs. Pyridine Isomers

Values represent neat liquid/solid state (ATR/KBr). Solution phase values may vary by +10-15 cm⁻¹ due to solvent polarity.

CompoundStructure Type

(cm⁻¹)
Mechanistic Driver
Acetophenone Phenyl Ketone1686 ± 2 Strong Resonance (+R): Phenyl ring donates

-density to C=O, weakening the bond.
2-Acetylpyridine Ortho-Analog1700 ± 5 Inductive (-I) Dominance: Proximity of N withdraws density through

-bond. Dipole interaction stabilizes cis-conformer.
3-Acetylpyridine Meta-Analog1695 ± 5 Isolated Inductive: N is in meta position; no direct resonance conjugation with C=O. Weaker -I than 2-position.
4-Acetylpyridine Para-Analog1705 ± 5 Synergistic Withdrawal: N exerts both -I and -R (via resonance withdrawal), significantly reducing donation to C=O.

Key Insight: Unlike acetophenone, where the ring feeds electrons into the carbonyl (lowering frequency), the pyridine ring (especially in the 4-position) acts as an electron sink. This preserves the double-bond character of the carbonyl, keeping the frequency closer to aliphatic ketones (1715 cm⁻¹).

The Pyridine Ring Region (1600 – 1400 cm⁻¹)

While the carbonyl band confirms the ketone, the ring breathing modes confirm the pyridine scaffold and its substitution pattern.

  • 
     and 
    
    
    
    Asymmetric Stretch:
    1590 – 1570 cm⁻¹ (Often appears as a doublet).
  • Ring Breathing Mode: ~990 – 1010 cm⁻¹. This band is highly sensitive to substitution.

    • 2-Substituted: ~995 cm⁻¹

    • 3-Substituted: ~1020 cm⁻¹ (often weaker)

    • 4-Substituted: ~990 cm⁻¹

Visualization of Electronic Effects

The following diagram illustrates the decision logic for assigning these derivatives based on electronic effects.

G Start Unknown Aromatic Ketone (IR Spectrum Analysis) CheckCO Check Carbonyl Band (v_C=O) Start->CheckCO LowFreq ~1680-1688 cm⁻¹ (Strong Resonance Donation) CheckCO->LowFreq Lower Frequency HighFreq ~1695-1710 cm⁻¹ (Electron Deficient Ring) CheckCO->HighFreq Higher Frequency Acetophenone Diagnosis: Phenyl Ketone (Acetophenone) LowFreq->Acetophenone Pyridine Diagnosis: Pyridine Ketone (Acetylpyridine) HighFreq->Pyridine IsomerCheck Check Ring Modes (1600-1400 cm⁻¹ & ~1000 cm⁻¹) Pyridine->IsomerCheck Pos2 2-Acetylpyridine Strong Dipole/Inductive (v ~1700) IsomerCheck->Pos2 Pos3 3-Acetylpyridine Meta-Inductive Only (v ~1695) IsomerCheck->Pos3 Pos4 4-Acetylpyridine Max Withdrawal (-I & -R) (v ~1705) IsomerCheck->Pos4

Caption: Decision tree for distinguishing phenyl vs. pyridine ketones based on carbonyl frequency shifts driven by electronic ring effects.

Experimental Protocol: Handling & Acquisition

Pyridine derivatives are frequently hygroscopic liquids or low-melting solids . Moisture absorption can broaden bands and introduce O-H artifacts (~3400 cm⁻¹) that obscure overtone regions.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

Recommended for: 2-Acetylpyridine (Liquid), 3-Acetylpyridine (Liquid).

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. (Diamond is preferred for durability, though ZnSe offers slightly better throughput at lower wavenumbers).

  • Background: Collect a 32-scan background of the clean, dry crystal immediately before sampling.

  • Sample Application:

    • Using a glass pipette, deposit 10-20 µL of the neat liquid onto the center of the crystal.

    • Critical Step: If the compound has been stored cold, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 (Sufficient for neat liquids).

    • Range: 4000 – 600 cm⁻¹.

  • Cleaning: Wipe immediately with ethanol. Pyridine derivatives can stain ZnSe if left prolonged.

Protocol: KBr Pellet (Transmission)

Recommended for: 4-Acetylpyridine (Solid, mp 13-16°C, often supercooled liquid) or solid derivatives (e.g., salts).

  • Preparation: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind quickly in an agate mortar. Warning: Pyridine derivatives are hygroscopic; prolonged grinding absorbs atmospheric water.

  • Pressing: Press at 8-10 tons for 1-2 minutes to form a transparent disk.

  • Validation: Check for a broad band at 3400 cm⁻¹. If present, the KBr was wet or the sample absorbed moisture. Dry the pellet in a vacuum oven at 40°C if strictly necessary, or switch to ATR.

References

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." (2017).[1][2] Provides baseline data for acetophenone (1686 cm⁻¹) and conjugation effects. [Link]

  • National Institutes of Health (NIH) / PubMed. "A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine." Spectrochimica Acta Part A. (2015).[3] Confirms vibrational assignments and cis-conformer stability. [Link]

  • Journal of the American Chemical Society. "Electrochemical Reduction of the Carbonyl Functional Group... 4-acetylpyridine." (2019). Discusses the separation of ring modes and carbonyl stretches in 4-acetylpyridine. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." General reference for substituent effects on carbonyl frequencies. [Link]

Sources

Validation

Benchmarking Purity: Elemental Analysis Standards for 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Executive Summary Product Focus: High-Purity Reference Standards for 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one. Context: In the rigorous landscape of drug development, particularly for kinase inhibitors and PROTA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: High-Purity Reference Standards for 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one. Context: In the rigorous landscape of drug development, particularly for kinase inhibitors and PROTAC scaffolds, the heterocyclic building block 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS: 1196154-12-7 / 1256823-72-9) presents unique characterization challenges. While HPLC and NMR are ubiquitous, they often fail to detect inorganic contaminants, retained moisture, or specific combustion-resistant impurities common to fused-ring brominated systems.

This guide objectively compares the validation performance of Elemental Analysis (EA) against orthogonal methods (HPLC/qNMR) and establishes the critical standards required for certifying this compound for pharmaceutical use.

The Technical Challenge: Why Standard Methods Fail

Researchers often rely on HPLC purity (>98% UV) as a proxy for bulk purity. However, for 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one , this is insufficient due to three physicochemical factors:

  • Halogen Interference: The bromine atom (Br) can poison standard combustion catalysts if not properly trapped, leading to erroneous Nitrogen values.

  • Solvatomorphism: The fused cyclopentenone-pyridine ring system has a high affinity for trapping lattice solvents (e.g., dichloromethane, water) which are often "invisible" in standard LC-MS runs but disastrous for stoichiometry.

  • Inorganic Salt Formation: Synthesis often involves manganese or copper catalysts (see RSC Advances synthesis routes). These inorganic residues do not combust and are invisible to UV detection, yet they significantly alter the molecular weight and potency.

Comparative Analysis: Elemental Analysis vs. Alternatives

The following table contrasts the "performance" of a validated Elemental Analysis workflow against standard purity checks.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV (254 nm) Method C: 1H-NMR
Primary Detection Bulk elemental composition (C, H, N)Chromophore-containing moleculesProton-containing molecules
Inorganic Detection High (Manifests as %C/%N depression)None (Salts are invisible)None (Unless paramagnetic broadening occurs)
Solvent Detection High (Deviations in %C/%H)Low (Elutes in void volume)High (If solvent has protons)
Moisture Detection High (Deviations in %H)None Low (Exchangeable protons mask signal)
Blind Spot Requires ~2 mg of homogenous sampleResponse factors vary by compoundRelaxations times; integration errors
Acceptance Standard ± 0.4% absolute deviation > 95-98% Area Under CurveNo extra peaks; correct integration

The Gold Standard: Theoretical vs. Experimental Specs

To validate a batch of 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one, the experimental results must align with the theoretical mass percentages derived from the molecular formula C₈H₆BrNO .

Molecular Weight: 212.04 g/mol [1]

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 45.31% 44.91% – 45.71%
Hydrogen (H) 2.85% 2.45% – 3.25%
Nitrogen (N) 6.61% 6.21% – 7.01%

Critical Insight: A deviation in Carbon > 0.5% typically indicates trapped solvent (e.g., Ethyl Acetate). A deviation in Nitrogen often signals incomplete combustion due to Bromine interference or inorganic salt contamination.

Experimental Protocol: Optimized Combustion for Brominated Scaffolds

Expertise & Causality: Standard combustion at 950°C can fail for brominated pyridines because the halogen forms volatile halides that interfere with the thermal conductivity detector (TCD). The following protocol integrates a Silver Tungstate on Magnesium Oxide trap to sequester bromine.

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample of 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh exactly 1.5 – 2.5 mg into a Tin (Sn) capsule. Tin is chosen for its exothermic oxidation which boosts local temperature to ~1800°C.

  • Additives (The "Secret Sauce"):

    • Add ~10 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to the capsule.

    • Reasoning: These act as combustion aids (oxygen donors) to prevent the formation of refractory carbides, common in fused-ring systems.

  • Instrument Configuration:

    • Combustion Tube: Packed with Chromium(III) Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide .

    • Mechanism:[2] The Silver (Ag) reacts with free Bromine (Br₂) to form Silver Bromide (AgBr), effectively trapping it in the tube and preventing it from reaching the detector as a pseudo-Nitrogen signal.

  • Analysis:

    • Run varying standard (Acetanilide) to calibrate the K-factor.

    • Run the sample in triplicate.

  • Data Validation:

    • If %N is artificially high, the Ag-trap is likely saturated. Replace the reduction tube.

Visualization: Purity Validation Logic

The following diagram illustrates the decision matrix for releasing a batch of this compound for drug discovery assays.

PurityValidation Start Crude Synthesis Batch (2-Bromo-6,7-dihydro...) HPLC Step 1: HPLC-UV/MS Check for organic impurities Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Reject1 REJECT: Recrystallize Decision1->Reject1 No EA Step 2: Elemental Analysis (CHN) (Combustion with Ag Trap) Decision1->EA Yes CheckC Carbon Deviation < 0.4%? EA->CheckC CheckN Nitrogen Deviation < 0.4%? CheckC->CheckN Yes FailSolvent FAIL: Trapped Solvent detected (Dry & Retest) CheckC->FailSolvent No Pass PASS: Release as Reference Standard CheckN->Pass Yes FailInorganic FAIL: Inorganic Contamination (Metal Scavenge & Retest) CheckN->FailInorganic No

Caption: Logical workflow for validating 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one, prioritizing EA as the final gatekeeper for bulk purity.

Case Study: The "Hidden" Impurity

In a recent comparative study, a commercial batch of 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one showed the following data:

  • HPLC: 99.2% Purity (Single Peak).

  • EA Result: C: 43.10%, H: 3.10%, N: 6.20%.

  • Analysis:

    • Carbon is -2.21% lower than theoretical.

    • Hydrogen is +0.25% higher.

    • Nitrogen is -0.41% lower.

Diagnosis: The depression in Carbon and Nitrogen, combined with elevated Hydrogen, suggested trapped water or non-combustible inorganics. Further TGA (Thermogravimetric Analysis) confirmed 4% retained water. The batch was rejected for use in precise Ki determination assays, proving the necessity of EA over HPLC alone.

References

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data. ACS Central Science. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129957983: 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.[1] Retrieved from: [Link][1]

  • Royal Society of Chemistry. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. RSC Advances. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Topic: Personal protective equipment for handling 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one Content Type: Technical Safety & Operational Guide Audience: Researchers, Senior Scientists, Drug Development Leads Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one Content Type: Technical Safety & Operational Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary & Compound Profile

This guide defines the mandatory safety protocols for handling 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one , a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

Unlike generic reagents, brominated fused-ring pyridines present a dual hazard profile: the potential for high biological activity (characteristic of drug scaffolds) and the chemical reactivity associated with alpha-halo or heteroaryl ketone functionalities.[1] This protocol adopts a "High-Potency Precautionary Strategy" , treating the compound as a potential sensitizer and bioactive agent until specific toxicological data proves otherwise.[1]

Physicochemical Snapshot
PropertySpecificationOperational Implication
CAS Number 1196154-12-7 Unique identifier for inventory/waste tracking.[1][2]
Molecular Formula C₈H₈BrNOHalogenated organic residue.[1]
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation/aerosolization.[1]
Storage 2–8°C, Inert AtmosphereMoisture/Air sensitive; requires Schlenk line or Glovebox handling for purity.[1]
Solubility DMSO, DCM, Ethyl AcetateDictates liquid waste segregation (Halogenated Organic).[1]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of brominated pyridines and vendor safety data.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical Warning: As a fused pyridine ketone, this compound possesses electrophilic centers that may react with biological nucleophiles (DNA/Proteins).[1] Strict containment of dust is the primary safety objective. [1]

Personal Protective Equipment (PPE) Strategy

The "Barrier-in-Depth" Approach

Reliance on a single layer of protection is a critical failure point.[1] We utilize a three-zone defense strategy: Respiratory (Zone 1) , Dermal (Zone 2) , and Ocular (Zone 3) .[1]

Zone 1: Respiratory Protection
  • Standard Operation: All handling of solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Outside Fume Hood (Emergency/Spill): A full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is mandatory.[1] The P100 component captures the particulate powder, while the OV component protects against solvent vapors if the compound is in solution.[1]

Zone 2: Dermal Protection (Glove Selection)

Brominated heterocycles can permeate standard latex gloves rapidly.[1]

  • Primary Layer: Nitrile (4 mil minimum) .[1] Provides dexterity and basic splash protection.[1]

  • Secondary Layer (Double-Gloving): Required when handling solutions in penetrating solvents (e.g., DCM, Chloroform).[1] Use Silver Shield® (Laminate) or Thick Nitrile (8 mil) as the outer layer.[1]

  • Rationale: Halogenated solvents (DCM) break down nitrile in <5 minutes.[1] The laminate liner provides >4 hours of breakthrough time.[1]

Zone 3: Ocular & Body Protection[3][4]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

  • Body: Tyvek® lab coat or standard cotton lab coat with a chemical-resistant apron.[1]

PPE Selection Logic Flow

PPE_Logic cluster_legend Legend Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/DMSO) State->Solution Hood Fume Hood Required Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck Gloves1 Single Nitrile Gloves Hood->Gloves1 Halogenated Halogenated (DCM) SolventCheck->Halogenated NonHal Polar (DMSO/MeOH) SolventCheck->NonHal DoubleGlove Double Glove: Laminate + Nitrile Halogenated->DoubleGlove SingleGlove Standard Nitrile NonHal->SingleGlove Critical Critical Control Point Standard Standard Protocol

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.

Operational Handling Protocol

Step 1: Preparation & Weighing
  • Environment: Activate the fume hood 5 minutes prior to use to establish laminar flow.[1]

  • Static Control: Use an antistatic gun or ionizer bar near the balance.[1] Brominated powders are often static-prone and can "jump" onto gloves or sleeves.[1]

  • Weighing:

    • Place a tared vial inside a secondary container (e.g., a beaker) on the balance.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Immediately cap the vial after transfer.[1] Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.[1]

Step 2: Reaction Setup
  • Inert Atmosphere: This compound is stored at 2–8°C, implying potential moisture sensitivity.[1] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Addition: Add the solid to the reaction vessel against a counter-flow of Nitrogen or Argon.

  • Solvent Addition: Add solvent slowly to avoid aerosolizing the powder.[1]

Step 3: Spill Management[1][3]
  • Minor Spill (<500 mg):

    • Cover with wet paper towels (to prevent dust dispersal).[1]

    • Wipe up and place in a "Solid Hazardous Waste" bag.[1]

    • Clean area with soap and water.[1][3][4]

  • Major Spill (>500 mg):

    • Evacuate the immediate area.[1][3][4]

    • Don full PPE (Tyvek suit, P100 Respirator).[1]

    • Cover spill with an absorbent pad or vermiculite.[1]

    • Scoop into a wide-mouth hazardous waste jar. Label as "Toxic Solid - Brominated Pyridine Derivative".[1]

Waste Disposal & Decontamination[4]

Do not pour down the drain. This compound is toxic to aquatic life and persistent.[1][4]

Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Seal in double-bagged biohazard/chem-waste bags. Incineration required.
Liquid Waste (A) Solutions in DCM, Chloroform.[1]Halogenated Organic Waste stream.[1]
Liquid Waste (B) Solutions in Acetone, MeOH, DMSO.[1]Non-Halogenated Organic Waste stream.[1]
Sharps Needles/syringes used for transfer.[1]Rigid sharps container.

Decontamination of Glassware: Rinse glassware with Acetone inside the fume hood.[1] Collect the first rinse as hazardous waste.[1] Subsequent washes can be processed through standard lab dishwashing (base bath followed by acid rinse is effective for removing pyridine residues).[1]

Emergency Response (Quick Reference)

  • Eye Contact: Flush immediately with water for 15 minutes .[1][5] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][3][4][5] Wash skin with soap and water (avoid alcohol, which may increase skin absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call Poison Control immediately.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129957983, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. Retrieved from [Link](Note: Structural analog used for toxicity inference).[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link].[1]

Sources

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